molecular formula C19H17F3N2O4 B611274 Tecovirimat monohydrate CAS No. 1162664-19-8

Tecovirimat monohydrate

Cat. No.: B611274
CAS No.: 1162664-19-8
M. Wt: 394.3 g/mol
InChI Key: QRHXYGPOQKLBJP-NPIFKJBVSA-N
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Description

Tecovirimat monohydrate is a first-in-class, potent antiviral research compound that acts as a specific inhibitor of the orthopoxvirus VP37 envelope wrapping protein . Its primary research value lies in its unique mechanism of action; by binding to the VP37 protein, it disrupts the formation of the virus-specific wrapping complex essential for the production of extracellular virions . This action effectively blocks the cellular egress and subsequent cell-to-cell spread of the virus, making it a critical tool for studying the viral life cycle and host-pathogen interactions of orthopoxviruses . The compound demonstrates activity against a broad spectrum of orthopoxviruses, including variola (smallpox), mpox (monkeypox), cowpox, and vaccinia virus . Its efficacy in increasing survival rates has been demonstrated in challenged animal models, underpinning its importance in biodefense and antiviral research . As such, this compound is an essential reference standard and investigative agent for research programs focused on developing countermeasures against orthopoxvirus infections, exploring mechanisms of antiviral resistance, and evaluating novel combination therapies .

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

1162664-19-8

Molecular Formula

C19H17F3N2O4

Molecular Weight

394.3 g/mol

IUPAC Name

N-[(1R,2R,6S,7S,8S,10R)-3,5-dioxo-4-azatetracyclo[5.3.2.02,6.08,10]dodec-11-en-4-yl]-4-(trifluoromethyl)benzamide;hydrate

InChI

InChI=1S/C19H15F3N2O3.H2O/c20-19(21,22)9-3-1-8(2-4-9)16(25)23-24-17(26)14-10-5-6-11(13-7-12(10)13)15(14)18(24)27;/h1-6,10-15H,7H2,(H,23,25);1H2/t10-,11+,12+,13-,14-,15+;

InChI Key

QRHXYGPOQKLBJP-NPIFKJBVSA-N

Isomeric SMILES

C1[C@@H]2[C@H]1[C@@H]3C=C[C@H]2[C@@H]4[C@H]3C(=O)N(C4=O)NC(=O)C5=CC=C(C=C5)C(F)(F)F.O

Canonical SMILES

C1C2C1C3C=CC2C4C3C(=O)N(C4=O)NC(=O)C5=CC=C(C=C5)C(F)(F)F.O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

ST-246;  ST 246;  ST246;  SIGA-246;  SIGA246;  SIGA 246;  Tecovirimat;  TPOXX.

Origin of Product

United States

Foundational & Exploratory

tecovirimat monohydrate synthesis and discovery

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Discovery and Synthesis of Tecovirimat Monohydrate

Introduction

Tecovirimat, sold under the brand name Tpoxx®, is a first-in-class antiviral medication approved for the treatment of smallpox.[1] It is also indicated for mpox and cowpox in the European Union.[2] Developed as a critical component of biodefense preparedness against orthopoxviruses, its discovery and path to approval represent a significant milestone in the application of the U.S. Food and Drug Administration's (FDA) "Animal Rule".[1][3] This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and key experimental data related to this compound for researchers, scientists, and drug development professionals.

Discovery and Development

The journey of tecovirimat began as part of a U.S. government biodefense initiative to develop countermeasures against smallpox, a highly virulent and transmissible disease that was eradicated in 1980 but remains a bioterrorism concern.[1][3][4]

Discovery: Tecovirimat (formerly ST-246) was identified in 2002 through a high-throughput screening of approximately 356,240 compounds for their ability to inhibit the cytopathic effects of orthopoxviruses.[5] The compound emerged as a promising candidate due to its potent antiviral efficacy, metabolic stability, and low toxicity.[6] Development was led by SIGA Technologies, in collaboration with the U.S. Army Medical Research Institute of Infectious Diseases (USAMRIID) and the Biomedical Advanced Research and Development Authority (BARDA).[2][5]

Regulatory Pathway: Because conducting human efficacy trials for smallpox is unethical and not feasible, tecovirimat was developed under the FDA's Animal Efficacy Rule.[1][4][7] This rule allows for the approval of drugs for life-threatening conditions based on efficacy data from well-controlled animal studies when human trials are not possible.[4][8] The safety of tecovirimat was established through clinical trials in healthy human volunteers.[7][8]

Key Approvals:

  • U.S. FDA: Approved in July 2018 for the treatment of smallpox, making it the first drug approved for this indication.[2][3][5]

  • European Medicines Agency (EMA): Approved in January 2022 for the treatment of smallpox, mpox, and cowpox.[5][9]

  • Health Canada: Approved in December 2021 for the treatment of smallpox.[2][5]

Tecovirimat_Synthesis Cycloheptatriene Cycloheptatriene arrow1 Diels-Alder Reaction MaleicAnhydride Maleic Anhydride Hydrazide 4-(Trifluoromethyl)benzhydrazide arrow2 Condensation Intermediate Tetracyclic Anhydride Intermediate Tecovirimat Tecovirimat plus1 + plus2 + arrow1->Intermediate arrow2->Tecovirimat Tecovirimat_MoA cluster_virus_lifecycle Orthopoxvirus Lifecycle in Host Cell cluster_inhibition Tecovirimat Inhibition Replication Viral Replication & Assembly IMV Intracellular Mature Virus (IMV) Replication->IMV Wrapping Membrane Wrapping (VP37-Mediated) IMV->Wrapping IEV Intracellular Enveloped Virus (IEV) Wrapping->IEV Egress Viral Egress & Cell-to-Cell Spread IEV->Egress Tecovirimat Tecovirimat Tecovirimat->Block Block->Wrapping Binds to VP37 Stabilizes Dimer Inhibits Wrapping

References

Tecovirimat Monohydrate: A Technical Guide to its Antiviral Spectrum and Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth overview of the antiviral activity of tecovirimat monohydrate, a critical countermeasure against orthopoxvirus infections. It details the drug's mechanism of action, summarizes its spectrum of activity with quantitative data, and outlines typical experimental protocols for its evaluation.

Mechanism of Action

Tecovirimat is a potent and selective inhibitor of orthopoxvirus replication.[1][2] Its mechanism of action is unique among antiviral agents, as it does not target viral DNA replication or protein synthesis.[3] Instead, tecovirimat targets the orthopoxvirus p37 protein (encoded by the F13L gene in vaccinia virus and its homologs in other orthopoxviruses), which is essential for the formation of the extracellular enveloped virus (EEV).[1][3] The p37 protein is highly conserved across all members of the orthopoxvirus genus.[1][4]

The key steps in the viral egress pathway and tecovirimat's intervention are as follows:

  • Formation of Intracellular Mature Virions (IMV): After replication within the host cell cytoplasm, new virus particles assemble into IMVs. These are infectious but remain within the cell until lysis.[3][4]

  • Wrapping of IMV: For efficient cell-to-cell spread and dissemination within the host, IMVs must be wrapped in a double membrane derived from early endosomes or the trans-Golgi network. This process is mediated by the viral p37 protein.[4]

  • Formation of Intracellular Enveloped Virions (IEV): The wrapped IMV is now termed an IEV.[1]

  • Transport and Release: IEVs are transported to the cell periphery, fuse with the plasma membrane, and are released as EEVs, which are crucial for long-range dissemination of the virus.[3][4]

Tecovirimat acts as a "molecular glue," binding to the p37 protein and inducing its dimerization.[5] This action blocks the interaction of p37 with cellular components like Rab9 GTPase and TIP47, which are necessary for the membrane-wrapping process.[4][6] By inhibiting p37 function, tecovirimat prevents the formation of IEV and subsequent EEV, effectively trapping the virus inside the infected cell and halting its spread.[3][7]

Tecovirimat_Mechanism_of_Action cluster_cell Infected Host Cell cluster_outside IMV Intracellular Mature Virion (IMV) IEV Intracellular Enveloped Virion (IEV) IMV->IEV Wrapping p37 p37 Protein (F13L gene product) p37->IEV Block Golgi Golgi/Endosomal Membranes Golgi->IEV EEV Extracellular Enveloped Virion (EEV) IEV->EEV Transport & Fusion Spread Cell-to-Cell Spread EEV->Spread Tecovirimat Tecovirimat Tecovirimat->p37 Binds to & induces dimerization Block->IEV Inhibits Wrapping

Caption: Mechanism of action of tecovirimat. (Within 100 characters)

Antiviral Spectrum of Activity

Tecovirimat demonstrates potent and broad-spectrum activity against members of the Orthopoxvirus genus. It has been shown to be effective in vitro against a wide range of orthopoxviruses, including variola virus (the causative agent of smallpox), monkeypox virus, vaccinia virus, cowpox virus, and ectromelia virus.[2][4] The drug is highly selective for orthopoxviruses and does not inhibit other classes of viruses, such as herpesviruses.[1]

The following table summarizes the in vitro efficacy of tecovirimat against various orthopoxviruses, presented as the 50% effective concentration (EC₅₀).

Virus SpeciesStrainCell LineEC₅₀ (µM)Reference
Vaccinia VirusNYCBHVarious0.009[2]
Variola VirusMultiple StrainsVarious0.01 - 0.07[2]
Monkeypox VirusClade IIbVero0.017[5]
Monkeypox Virus2022 StrainCalu-30.00647 (6.47 nM)[8]
Cowpox VirusBrighton RedVarious0.050[2]
Cowpox Virus (cidofovir-resistant)Brighton RedVarious0.030[2]

Note: EC₅₀ values can vary depending on the viral strain, cell line used, and specific assay conditions.

Experimental Protocols: Plaque Reduction Assay

The antiviral activity of tecovirimat is commonly quantified using a plaque reduction assay. This method determines the concentration of the compound required to reduce the number of virus-induced plaques by 50% (PRNT₅₀).

Objective: To determine the concentration of tecovirimat that inhibits orthopoxvirus plaque formation in a cell monolayer.

Materials:

  • Confluent cell monolayers (e.g., Vero E6, BSC-40 cells) in 6-well plates.

  • Orthopoxvirus stock of a known titer.

  • This compound stock solution, serially diluted.

  • Cell culture medium (e.g., DMEM) with low serum concentration.

  • Overlay medium (e.g., containing methylcellulose or agarose).

  • Fixative solution (e.g., 10% formalin).

  • Staining solution (e.g., 0.1% crystal violet in 20% ethanol).

Methodology:

  • Cell Seeding: Plate susceptible cells (e.g., Vero E6) into 6-well plates and incubate until they form a confluent monolayer.

  • Drug Preparation: Prepare serial dilutions of tecovirimat in a suitable cell culture medium.

  • Infection: Remove the growth medium from the cell monolayers. Infect the cells with a standardized amount of virus (e.g., 100 plaque-forming units per well).

  • Adsorption: Allow the virus to adsorb to the cells for 1-2 hours at 37°C.

  • Treatment: Remove the virus inoculum. Add the prepared dilutions of tecovirimat to the respective wells. Include a "virus control" (no drug) and a "cell control" (no virus, no drug).

  • Overlay: After a brief incubation, add an overlay medium to each well. The overlay restricts virus spread to adjacent cells, leading to the formation of localized plaques.

  • Incubation: Incubate the plates at 37°C in a CO₂ incubator for a period sufficient for plaque formation (typically 2-5 days, depending on the virus).

  • Fixation and Staining: After incubation, remove the overlay, fix the cells with a formalin solution, and then stain the cell monolayer with crystal violet. The stain will color the living cells, leaving the plaques (areas of dead or lysed cells) unstained and visible.

  • Plaque Counting: Count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque reduction for each drug concentration relative to the virus control. The EC₅₀ is determined by plotting the percentage of plaque reduction against the drug concentration and using regression analysis.

Plaque_Reduction_Assay_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A1 Seed cells in 6-well plates A2 Prepare serial dilutions of Tecovirimat B Infect cell monolayer with virus (e.g., 100 PFU) A2->B C Remove inoculum and add Tecovirimat dilutions B->C D Add semi-solid overlay C->D E Incubate for 2-5 days D->E F Fix and stain cells with Crystal Violet E->F G Count plaques in each well F->G H Calculate % plaque reduction and determine EC₅₀ G->H

Caption: Experimental workflow for a plaque reduction assay. (Within 100 characters)

Resistance

While naturally occurring tecovirimat resistance is not known, it can develop under drug selection.[9] Resistance mutations have been identified in the F13L gene (or its homolog), which encodes the p37 protein.[1][10] These mutations can reduce the antiviral activity of tecovirimat.[9] The development of resistance has been observed in clinical settings, particularly in immunocompromised patients undergoing prolonged treatment.[7][10] Therefore, monitoring for potential resistance is a crucial aspect of the clinical use of tecovirimat.

References

Tecovirimat Monohydrate: A Technical Guide to its Pharmacokinetics and Metabolism

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tecovirimat is an antiviral drug that inhibits the activity of the orthopoxvirus VP37 protein, which is essential for the production of the enveloped virus form necessary for cell-to-cell spread. This document provides a comprehensive overview of the pharmacokinetics and metabolism of tecovirimat monohydrate, compiled from publicly available data.

Pharmacokinetics

The pharmacokinetic profile of tecovirimat has been characterized in healthy adult subjects following both oral and intravenous administration. Key pharmacokinetic parameters are summarized in the tables below.

Table 1: Single-Dose Pharmacokinetics of Oral Tecovirimat in Healthy Adults
Parameter200 mg (Fasted)600 mg (Fasted)600 mg (Fed)
Cmax (ng/mL) 1,1202,1062,159
AUCinf (ng·h/mL) 10,62720,87928,791
Tmax (h) 4.06.04.0
t1/2 (h) 20.321.019.0

Data are presented as geometric mean values. Cmax: Maximum plasma concentration; AUCinf: Area under the plasma concentration-time curve from time zero to infinity; Tmax: Time to reach Cmax; t1/2: Elimination half-life. Fed state indicates administration with a moderate-fat meal.

Table 2: Steady-State Pharmacokinetics of Oral and Intravenous Tecovirimat in Healthy Adults
Administration RouteDoseCmax (ng/mL)AUC0-24hr (ng·h/mL)
Oral 600 mg every 12 hours2,15929,816
Intravenous 200 mg every 12 hours2,63039,405

Data are presented as mean values at steady-state. Cmax: Maximum plasma concentration; AUC0-24hr: Area under the plasma concentration-time curve over a 24-hour dosing interval.

Table 3: Physicochemical and Pharmacokinetic Properties of Tecovirimat
PropertyValue
Bioavailability (Oral) 48% (fasted), increased by 39% with a moderate-fat meal[1]
Protein Binding 77-82%
Volume of Distribution (Vd) 1030 L (Oral, 600 mg), 383 L (IV, 200 mg)[2][3]
Clearance (CL) 31 L/h (Oral, 600 mg), 13 L/h (IV, 200 mg)[2][3]
Blood-to-Plasma Ratio 0.62 - 0.90[2]

Experimental Protocols

Detailed experimental protocols from pivotal clinical trials are not fully publicly available. However, based on published literature and clinical trial summaries, the following methodologies are representative of the studies conducted to elucidate the pharmacokinetics of tecovirimat.

Oral Administration Study (Representative Protocol)

A typical study to assess the pharmacokinetics of orally administered tecovirimat would follow a design similar to the following:

  • Study Design: An open-label, single- or multiple-dose study in healthy adult volunteers. For food-effect studies, a randomized crossover design is employed where subjects receive the drug under both fasted and fed conditions.

  • Dosing: Subjects receive a single oral dose of tecovirimat (e.g., 600 mg) or multiple doses to achieve steady-state (e.g., 600 mg every 12 hours for 14 days). For fed conditions, the dose is administered after a standardized moderate-fat meal (e.g., approximately 600 kcal, 25 g fat).

  • Sample Collection: Serial blood samples are collected from a peripheral vein at predefined time points before and after drug administration (e.g., pre-dose, and at 0.5, 1, 2, 4, 6, 8, 12, 24, 48, and 72 hours post-dose for a single-dose study). Plasma is separated by centrifugation and stored at -20°C or below until analysis.

  • Analytical Method: Plasma concentrations of tecovirimat and its metabolites are determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

Intravenous Administration Study (Representative Protocol)

For intravenous administration, the protocol would be adapted as follows:

  • Study Design: An open-label, single- or multiple-dose study in healthy adult volunteers.

  • Dosing: Tecovirimat is administered as an intravenous infusion over a specified period (e.g., 200 mg infused over 6 hours).

  • Sample Collection: Blood sampling follows a similar schedule as the oral studies, with frequent sampling during and after the infusion period to characterize the distribution and elimination phases accurately.

Mass Balance Study (SIGA-246-009)
  • Objective: To determine the absorption, metabolism, and excretion of tecovirimat.

  • Methodology: A single oral dose of [14C]-labeled tecovirimat was administered to healthy male subjects. Urine, feces, and blood were collected at regular intervals and analyzed for total radioactivity and the profile of tecovirimat and its metabolites.

Bioanalytical Method: LC-MS/MS
  • Sample Preparation: Protein precipitation is a common method for extracting tecovirimat from plasma. An organic solvent (e.g., methanol or acetonitrile) is added to the plasma sample to precipitate proteins. After centrifugation, the supernatant is collected for analysis.

  • Chromatography: Reverse-phase high-performance liquid chromatography (HPLC) is used to separate tecovirimat and its metabolites from endogenous plasma components. A C18 column is typically employed with a gradient mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile).

  • Mass Spectrometry: A tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode is used for detection and quantification. Specific precursor-to-product ion transitions are monitored for tecovirimat and its metabolites to ensure selectivity and sensitivity.

Metabolism

Tecovirimat is eliminated from the body through multiple pathways, with metabolism playing a significant role.

Metabolic Pathways

The primary routes of tecovirimat metabolism are:

  • Hydrolysis: The amide bond in tecovirimat is susceptible to hydrolysis, leading to the formation of metabolites.

  • Glucuronidation: Tecovirimat and its metabolites can be conjugated with glucuronic acid, a process mediated by UDP-glucuronosyltransferases (UGTs), primarily UGT1A1 and UGT1A4. This conjugation increases the water solubility of the compounds, facilitating their renal excretion.

Major Metabolites

Three major, pharmacologically inactive metabolites have been identified:

  • M4: N-{3,5-dioxo-4-azatetracyclo[5.3.2.0{2,6}.0{8,10}]dodec-11-en-4-yl}amine

  • M5: 3,5-dioxo-4-aminotetracyclo[5.3.2.0{2,6}.0{8,10}]dodec-11-ene

  • TFMBA: 4-(trifluoromethyl)benzoic acid

Following a single oral dose of radiolabeled tecovirimat, approximately 73% of the dose was recovered in urine, primarily as glucuronidated metabolites, and 23% was recovered in feces, mostly as the unchanged parent drug. In urine, the primary tecovirimat glucuronide conjugate and the M4 glucuronide conjugate were the most abundant components.

Visualizations

Metabolism of Tecovirimat

Tecovirimat_Metabolism Tecovirimat Tecovirimat M4 Metabolite M4 Tecovirimat->M4 Hydrolysis M5 Metabolite M5 Tecovirimat->M5 Hydrolysis TFMBA TFMBA Tecovirimat->TFMBA Hydrolysis Glucuronide_Tecovirimat Tecovirimat Glucuronide Tecovirimat->Glucuronide_Tecovirimat UGT1A1, UGT1A4 Feces Feces (23% of dose) Tecovirimat->Feces Unchanged Glucuronide_M4 M4 Glucuronide M4->Glucuronide_M4 UGT1A1, UGT1A4 Urine Urine (73% of dose) Glucuronide_Tecovirimat->Urine Glucuronide_M4->Urine

Caption: Metabolic pathways of tecovirimat.

Experimental Workflow for Oral Pharmacokinetic Study

PK_Workflow Start Study Start Dosing Oral Administration of Tecovirimat Start->Dosing Sampling Serial Blood Sampling Dosing->Sampling Processing Plasma Separation and Storage Sampling->Processing Analysis LC-MS/MS Analysis Processing->Analysis PK_Analysis Pharmacokinetic Analysis Analysis->PK_Analysis Report Data Reporting PK_Analysis->Report

Caption: A typical experimental workflow for an oral pharmacokinetic study.

Drug Interactions

Tecovirimat is a weak inducer of cytochrome P450 (CYP) 3A4 and a weak inhibitor of CYP2C8 and CYP2C19. Co-administration with drugs that are sensitive substrates of these enzymes may result in altered exposures and potential changes in efficacy or safety.

Conclusion

Tecovirimat exhibits predictable pharmacokinetic properties with oral and intravenous administration. It is readily absorbed, moderately bound to plasma proteins, and extensively metabolized through hydrolysis and glucuronidation. The well-characterized pharmacokinetic and metabolic profile of tecovirimat is essential for informing appropriate dosing regimens and understanding potential drug-drug interactions, thereby supporting its safe and effective use in the target patient populations.

References

Tecovirimat Monohydrate for Vaccinia Virus Studies: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Tecovirimat, sold under the brand name TPOXX®, is a first-in-class antiviral agent specifically developed for the treatment of infections caused by orthopoxviruses, a genus that includes variola virus (the causative agent of smallpox), monkeypox virus, cowpox virus, and vaccinia virus.[1][2][3][4] The drug was approved by the U.S. Food and Drug Administration (FDA) for the treatment of smallpox in 2018, primarily based on efficacy data from animal studies under the "Animal Rule."[3][5][6] Its development represents a critical advancement in biodefense preparedness.[5] For researchers, tecovirimat serves as a highly specific tool to investigate the lifecycle of vaccinia virus, particularly the mechanisms of viral dissemination. This guide provides an in-depth technical overview of tecovirimat monohydrate, its mechanism of action, relevant quantitative data, and experimental protocols for its use in vaccinia virus research. The approved oral formulation utilizes the crystalline Form I of this compound due to its thermodynamic stability.[7]

Mechanism of Action

Tecovirimat exerts its antiviral effect by targeting the highly conserved orthopoxvirus protein VP37.[7][8][9] This protein, encoded by the F13L gene in vaccinia virus, is an essential component for the formation of the extracellular virus.[9][10][11]

The replication cycle of vaccinia virus produces two main types of infectious virions:

  • Intracellular Mature Virus (IMV): These particles remain within the cytoplasm of the infected cell until cell lysis.[2]

  • Extracellular Enveloped Virus (EEV): This form is crucial for efficient cell-to-cell spread and long-range dissemination within a host.[5]

The formation of EEV requires the wrapping of IMV particles with a double membrane derived from the trans-Golgi network or early endosomes.[2][5][9] The VP37 protein is a critical mediator of this wrapping process.[5][8][9] Tecovirimat specifically inhibits the function of VP37, preventing the envelopment of IMV and thus blocking the production of EEV.[6][10][12] This action does not significantly affect the formation of intracellular mature virus but effectively halts the spread of the virus from cell to cell.[7][13]

Tecovirimat_Mechanism cluster_cell Infected Host Cell IMV Intracellular Mature Virus (IMV) Wrapping Golgi-derived Membrane Wrapping IMV->Wrapping engages with Cell_Lysis Cell Lysis (IMV Release) IMV->Cell_Lysis VP37 VP37 Protein (F13L gene product) VP37->Wrapping mediates IEV Intracellular Enveloped Virus (IEV) Wrapping->IEV forms EEV Extracellular Enveloped Virus (EEV) (for cell-to-cell spread) IEV->EEV traffics to cell surface Tecovirimat Tecovirimat (ST-246) Tecovirimat->Block Block->VP37 inhibits

Tecovirimat's inhibition of VP37-mediated virus wrapping.

Quantitative Data

In Vitro Antiviral Activity

Tecovirimat demonstrates potent activity against a wide range of orthopoxviruses. The 50% effective concentration (EC₅₀) is the concentration of the drug that inhibits the viral effect (e.g., plaque formation or cytopathic effect) by 50%.

Orthopoxvirus Strain(s) EC₅₀ (µM) Reference(s)
Vaccinia Virus Not specified0.009 [7]
Vaccinia Virus Copenhagen0.01 [14]
Variola VirusNot specified0.016 - 0.067[7]
Monkeypox VirusNot specified0.014 - 0.039[7]
Cowpox VirusNot specified0.48[14]
Ectromelia VirusNot specified0.05[14]
Rabbitpox VirusNot specified0.015[7]
Pharmacokinetic Properties (Human Data)

The pharmacokinetics of tecovirimat have been primarily studied in healthy adult volunteers. Oral administration with a fatty meal is crucial as it significantly increases bioavailability.

Parameter Value Conditions Reference(s)
Tmax (Time to Peak Concentration) 4 to 6 hoursOral, with food[15]
Protein Binding 77.3% - 82.2%Human plasma[15][16]
Effect of Food ~40% higher bioavailabilityAdministered with a moderate-fat meal vs. fasted state[16]
Metabolism Major: HydrolysisMinor: Glucuronidation (UGT1A1, UGT1A4)Not a substrate for CYP450 enzymes[16]
Excretion Primarily renal-[16]
Recommended Adult Dose 600 mg twice daily14-day course[7][12]
Tecovirimat Resistance Mutations

Resistance to tecovirimat is associated with mutations in the F13L gene, which encodes the target protein VP37.[17][18] These mutations can emerge under selective pressure during prolonged treatment, especially in immunocompromised patients.[1][18][19]

Mutation in VP37 Observed in Virus Fold Change in EC₅₀ (approx.) Reference(s)
H238QMonkeypox VirusNot specified[17][20]
P243SMonkeypox VirusNot specified[17][20]
N267DMonkeypox VirusNot specified[17][20]
N267delMonkeypox Virus85 to 230-fold[21]
A288PMonkeypox VirusNot specified[17][20]
A290VMonkeypox VirusNot specified[17][20]
T289AMonkeypox VirusUp to 8-fold[18]
D294VMonkeypox VirusNot specified[17][20]
A295EMonkeypox VirusNot specified[17][20]
I372NMonkeypox VirusNot specified[17][20]

Experimental Protocols

Plaque Reduction Assay

This is the standard method for determining the in vitro antiviral activity of a compound against vaccinia virus.

Methodology:

  • Cell Seeding: Seed confluent monolayers of a suitable cell line (e.g., Vero, BSC-1, or 143B cells) in 6-well or 12-well plates.[22][23] For a 12-well plate, a density of 2.5 x 10⁵ cells/well is typical.[23] Incubate overnight to allow for cell adherence.

  • Compound Preparation: Prepare serial dilutions of this compound in an appropriate infection medium (e.g., DMEM with 2% FBS).

  • Virus Infection: Infect the cell monolayers with a dilution of vaccinia virus calculated to produce 50-100 plaque-forming units (PFU) per well.

  • Treatment: After a virus adsorption period (e.g., 1-2 hours), remove the virus inoculum and add the medium containing the different concentrations of tecovirimat.

  • Overlay: Add an overlay medium (e.g., containing 1% agarose or methylcellulose) to restrict virus spread to adjacent cells, ensuring the formation of distinct plaques.

  • Incubation: Incubate the plates for 2-3 days at 37°C in a CO₂ incubator until plaques are visible.[23]

  • Visualization: Fix the cells (e.g., with 10% formalin) and stain with a solution like 0.1% crystal violet. Plaques will appear as clear zones against a background of stained, viable cells.

  • Analysis: Count the number of plaques in each well. The EC₅₀ value is calculated as the concentration of tecovirimat that reduces the number of plaques by 50% compared to the untreated virus control.

Plaque_Assay_Workflow Start Start Seed 1. Seed Cells (e.g., Vero, 143B) in multi-well plates Start->Seed Incubate1 2. Incubate Overnight (37°C, 5% CO2) Seed->Incubate1 Infect 3. Infect Cells with Vaccinia Virus (50-100 PFU/well) Incubate1->Infect Adsorb 4. Virus Adsorption (1-2 hours) Infect->Adsorb Treat 5. Add Tecovirimat (serial dilutions) and Overlay Medium Adsorb->Treat Incubate2 6. Incubate (2-3 days) Treat->Incubate2 FixStain 7. Fix and Stain (e.g., Crystal Violet) Incubate2->FixStain Count 8. Count Plaques & Calculate EC50 FixStain->Count End End Count->End

Workflow for a standard plaque reduction assay.
Virus Yield Reduction Assay

This assay is used to quantify the effect of tecovirimat on the production of infectious intracellular and extracellular virus particles.

Methodology:

  • Infection and Treatment: Infect cell monolayers with vaccinia virus at a defined multiplicity of infection (MOI) in the presence of varying concentrations of tecovirimat or a vehicle control.

  • Incubation: Allow a single cycle of viral replication to proceed (e.g., 24 hours).

  • Fractionation:

    • Extracellular Virus: Collect the culture supernatant.

    • Intracellular Virus: Wash the cell monolayer with PBS to remove any remaining extracellular virus. Then, lyse the cells (e.g., by freeze-thawing or sonication) to release the intracellular virions.

  • Titration: Quantify the amount of infectious virus in both the supernatant (extracellular) and cell lysate (intracellular) fractions using a standard plaque assay.

  • Analysis: Compare the viral titers from tecovirimat-treated samples to the control. The results are expected to show a significant, dose-dependent reduction in the extracellular virus yield with little to no effect on the intracellular virus yield.[7][13]

Logical Relationship: Drug Target and Viral Egress

The relationship between tecovirimat, its target VP37, and the viral life cycle is a clear cause-and-effect chain. The presence of a functional VP37 protein is a prerequisite for the formation of EEV, which is necessary for viral spread. Tecovirimat's intervention directly breaks this chain.

Logical_Relationship F13L F13L Gene VP37 Functional VP37 Protein F13L->VP37 encodes Wrapping IMV Envelopment VP37->Wrapping is required for EEV EEV Formation Wrapping->EEV leads to Spread Viral Spread (Cell-to-Cell) EEV->Spread enables Tecovirimat Tecovirimat Tecovirimat->VP37 inhibits Mutation F13L Mutation Mutation->VP37 alters/inactivates

Relationship between tecovirimat, its target, and viral spread.

Conclusion

This compound is a powerful and specific inhibitor of orthopoxvirus replication, making it an invaluable tool for studying the vaccinia virus life cycle. Its targeted mechanism of action against the VP37 protein allows researchers to precisely dissect the process of EEV formation and its role in viral pathogenesis. By using the standardized protocols outlined in this guide, scientists can effectively quantify the antiviral activity of tecovirimat, investigate mechanisms of resistance, and further elucidate the complex biology of vaccinia virus dissemination.

References

Methodological & Application

Application Notes and Protocols for Tecovirimat Monohydrate Animal Model Studies

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Tecovirimat (TPOXX®) is an antiviral drug specifically developed to treat orthopoxvirus infections, including smallpox.[1][2] Its approval by the U.S. Food and Drug Administration (FDA) for smallpox was granted under the "Animal Rule," a regulatory pathway for drugs intended to treat life-threatening conditions where human efficacy trials are not ethical or feasible.[1][3] Consequently, the efficacy of tecovirimat was established through extensive, well-controlled animal studies.[1][4][5] These application notes provide a detailed overview of the study designs, experimental protocols, and key data from the pivotal animal models used to demonstrate the efficacy of tecovirimat.

Mechanism of Action

Tecovirimat targets the orthopoxvirus VP37 protein (encoded by the F13L gene in vaccinia virus), which is highly conserved across the virus family.[2][6] This protein is essential for the formation of the extracellular enveloped virus (EEV), which is crucial for cell-to-cell and long-range dissemination within the host.[6] By inhibiting VP37, tecovirimat blocks the virus from leaving infected cells, thereby halting the spread of the infection and allowing the host's immune system to clear the virus.[4]

Tecovirimat_MoA cluster_cell Infected Host Cell cluster_spread Viral Spread IMV Intracellular Mature Virus (IMV) Wrapping Golgi Wrapping (VP37 Mediated) IMV->Wrapping EEV_formation Extracellular Enveloped Virus (EEV) Formation Wrapping->EEV_formation Cell_Exit Cell Egress EEV_formation->Cell_Exit Spread Infection of New Cells Cell_Exit->Spread Tecovirimat Tecovirimat Block Tecovirimat->Block Block->Wrapping Inhibits VP37

Caption: Tecovirimat's mechanism of action, inhibiting the VP37 protein to block viral egress.

Pivotal Animal Efficacy Models

The efficacy of tecovirimat was established in two primary lethal challenge models: non-human primates (NHPs) infected with monkeypox virus and rabbits infected with rabbitpox virus.[7][8][9] Mouse models infected with ectromelia virus (mousepox) were also used in initial and supporting studies.[3][10]

Non-Human Primate (NHP) Model: Cynomolgus Macaques

This model is considered highly relevant for evaluating countermeasures against smallpox.[7][11]

Experimental Protocol:

  • Animal Model: Healthy, adult cynomolgus macaques (crab-eating macaques, Macaca fascicularis).[1]

  • Challenge Agent: A lethal intravenous (IV) dose of monkeypox virus (MPXV), Zaire 1979 strain, or Variola virus.[1][11] A typical challenge dose for Variola virus was 1 x 10⁸ Plaque Forming Units (PFU).[11]

  • Treatment Initiation: Treatment is initiated post-exposure, typically 4 to 6 days after the viral challenge, once clinical signs of infection (e.g., pock lesions) are apparent in all animals.[1][8]

  • Dosing Regimen:

    • Drug: Tecovirimat monohydrate administered orally (e.g., via gavage or in hydrated monkey chow to ensure a "fed" state for optimal absorption).[8][11]

    • Dosage: Doses ranging from 3 mg/kg to 20 mg/kg were evaluated.[1] The pivotal studies established an efficacious dose of 10 mg/kg/day.[12]

    • Duration: Daily for 14 consecutive days.[1][12]

    • Control Group: A placebo-treated control group is run concurrently.[11]

  • Endpoints & Monitoring:

    • Primary Endpoint: Survival.[8]

    • Secondary Endpoints:

      • Daily observation for clinical signs of disease.

      • Quantification of dermal lesions.[11]

      • Measurement of viral load (viral DNA) in blood and oropharyngeal swabs via qPCR.[11]

      • Body weight and temperature monitoring.

Quantitative Data Summary: NHP Studies

ParameterPlacebo ControlTecovirimat (3 mg/kg)Tecovirimat (10 mg/kg)Tecovirimat (20 mg/kg)Citation
Survival Rate (MPXV) 0%80%100%100%[1]
Survival Rate (VARV) 50%N/A100%N/A[11]
Lesion Count HighN/ADramatically ReducedN/A[11]
Viremia (DNA copies/mL) HighN/ADramatically ReducedN/A[11]

Pharmacokinetic Data: NHP vs. Human

Parameter (Steady State)NHP (10 mg/kg/day)Human (600 mg twice daily)Citation
Cmax (ng/mL) 1,4442,209[12]
Cmin (ng/mL) 169690[12]
Cavg (ng/mL) 5981,270[12]
AUC₀₋₂₄hr (ng·hr/mL) 14,35230,632[12]

The NHP model was determined to be the more conservative model for estimating required drug exposure in humans. The selected human dose provides exposures well in excess of the effective exposures in NHPs.[12]

Rabbit Model: New Zealand White Rabbits

This model was used as a second pivotal model to support the efficacy data from the NHP studies.[3][13]

Experimental Protocol:

  • Animal Model: New Zealand white rabbits.[1]

  • Challenge Agent: A lethal intradermal (ID) dose of rabbitpox virus (RPXV) Utrecht strain.[1][8]

  • Treatment Initiation: Treatment is initiated on Day 4 post-challenge, after the onset of fever and viremia.[8][13]

  • Dosing Regimen:

    • Drug: Tecovirimat administered orally (gavage).[8]

    • Dosage: Doses ranging from 20 mg/kg/day to 120 mg/kg/day were evaluated, with 40 mg/kg/day being established as efficacious.[8][12]

    • Duration: Daily for 14 consecutive days.[8][13]

    • Control Group: A placebo-treated control group is run concurrently.[13]

  • Endpoints & Monitoring:

    • Primary Endpoint: Survival (animals are euthanized upon reaching pre-determined criteria).[13]

    • Secondary Endpoints:

      • Clinical signs of infection (fever, respiratory distress, dyspnea).[8]

      • Viral load in blood.[8]

      • Body weight and temperature.

Quantitative Data Summary: Rabbit Studies

ParameterPlacebo ControlTecovirimat (≥20 mg/kg/day)Citation
Survival Rate 0%>90%[8][13]
Fever & Clinical Signs SevereSignificantly Reduced[8]
Blood RPXV Levels HighSignificantly Reduced[8]
Mouse Model: Ectromelia Virus (Mousepox)

Mouse models are valuable for initial efficacy testing and for studying the interplay between the drug and the host immune response.[3][10] The intranasal challenge model in BALB/c mice is often used as it mimics the respiratory route of smallpox infection.[14]

Experimental Protocol:

  • Animal Model: Immunocompetent mouse strains (e.g., BALB/c) or immunodeficient mice.[3][14]

  • Challenge Agent: A lethal intranasal (IN) or aerosol dose of ectromelia virus (ECTV).[3][14][15]

  • Treatment Initiation: Can be prophylactic (before challenge) or therapeutic (after challenge). Therapeutic studies often initiate treatment up to 2-6 days post-infection.[15]

  • Dosing Regimen:

    • Drug: Tecovirimat administered orally (gavage).

    • Dosage: Varies by study.

    • Duration: Typically 14 days.

  • Endpoints & Monitoring:

    • Primary Endpoint: Survival.

    • Secondary Endpoints:

      • Viral titers in tissues (lungs, spleen, liver).[14][15]

      • Clinical signs (weight loss, ruffled fur).[14]

      • Body temperature.[14]

Quantitative Data Summary: Mouse Study Example

ParameterPlacebo ControlTecovirimat-TreatedNIOCH-14 (analogue)Citation
Survival (Treatment up to day 2 PI) 0%100%100%[15]
Survival (Treatment delayed to day 6 PI) 0%60%60%[15]
Viral Titers in Lungs HighSignificantly ReducedSignificantly Reduced[15]

General Experimental Workflow & Regulatory Pathway

The development of tecovirimat followed a specific pathway guided by the FDA's Animal Rule, which necessitates a different workflow than standard drug development.

Experimental_Workflow cluster_preclinical Preclinical Efficacy (Animal Rule) cluster_clinical Clinical Safety & PK (Humans) A1 Identify/Characterize Relevant Animal Model (e.g., NHP, Rabbit) A2 Lethal Viral Challenge (e.g., IV, ID, IN) A1->A2 A3 Monitor for Disease Onset (Lesions, Fever, Viremia) A2->A3 A4 Initiate Treatment (Tecovirimat vs. Placebo) A3->A4 A5 Daily Dosing (14 days) & Clinical Observation A4->A5 A6 Measure Primary (Survival) & Secondary Endpoints A5->A6 H3 Select Human Dose Based on Animal Exposure Data A6->H3 Efficacious Exposure Data Informs Dose H1 Phase I-III Trials in Healthy Human Volunteers H2 Assess Safety, Tolerability, & Pharmacokinetics H1->H2 H2->H3 Animal_Rule_Logic Start Is the Condition Serious or Life-Threatening? HumanTrials Are Human Efficacy Trials Feasible and Ethical? Start->HumanTrials Yes (Smallpox) NoApproval Approval Not Possible On This Basis Start->NoApproval No AnimalRule Use Animal Rule Pathway HumanTrials->AnimalRule No (Smallpox) StandardPath Standard Approval Pathway HumanTrials->StandardPath Yes AnimalEfficacy Efficacy demonstrated in well-controlled animal studies that model the human disease. AnimalRule->AnimalEfficacy HumanSafety Safety demonstrated in humans. AnimalRule->HumanSafety Approval FDA Approval AnimalEfficacy->Approval HumanSafety->Approval

References

Application Notes and Protocols: Tecovirimat Monohydrate for In Vivo Imaging of Viral Spread

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tecovirimat (also known as TPOXX® or ST-246) is a potent antiviral drug approved for the treatment of smallpox and other orthopoxvirus infections.[1][2] Its mechanism of action makes it a valuable tool for studying viral pathogenesis and the efficacy of antiviral therapies. Tecovirimat specifically targets the orthopoxvirus VP37 protein, which is encoded by the F13L gene.[1] This protein is essential for the formation of a second membrane around the intracellular mature virions (IMVs) to form extracellular enveloped virions (EEVs). By inhibiting VP37, tecovirimat effectively blocks the virus's ability to spread from cell to cell, thereby limiting the infection.[1][2][3]

The use of tecovirimat monohydrate in conjunction with in vivo imaging techniques, such as bioluminescence imaging (BLI) and fluorescence imaging (FI), offers a powerful, non-invasive method to visualize and quantify the inhibition of viral dissemination in real-time within a living organism.[4][5][6][7] This approach typically involves the use of recombinant orthopoxviruses engineered to express reporter genes like luciferase or fluorescent proteins.[4] As the virus replicates and spreads, the reporter protein is expressed, generating a detectable signal. By administering tecovirimat and monitoring the signal intensity over time compared to a control group, researchers can directly observe and measure the drug's impact on viral spread.

These application notes provide an overview of the signaling pathway affected by tecovirimat, quantitative data on its efficacy, and detailed protocols for conducting in vivo imaging studies to assess its impact on viral spread.

Signaling Pathway and Mechanism of Action

Tecovirimat's mechanism of action is highly specific to the viral egress pathway. It does not inhibit viral replication within the host cell but rather prevents the subsequent spread to neighboring cells. The drug acts as a molecular glue, promoting the dimerization of the F13 phospholipase (VP37), which in turn blocks the wrapping of mature virions and their release from the cell.[3][8][9][10]

Tecovirimat_Mechanism_of_Action cluster_infected_cell Infected Host Cell cluster_inhibition viral_factory Viral Factory (Cytoplasm) imv Intracellular Mature Virion (IMV) viral_factory->imv Assembly golgi Golgi/Endosomal Cisternae imv->golgi Transport cell_lysis Cell Lysis imv->cell_lysis Release upon Lysis iev Intracellular Enveloped Virion (IEV) golgi->iev Wrapping inhibition_point X eev Extracellular Enveloped Virion (EEV) iev->eev Exocytosis neighboring_cell Neighboring Cell eev->neighboring_cell Infection Spread tecovirimat Tecovirimat f13l F13L (VP37) Protein tecovirimat->f13l f13l->golgi f13l->iev Essential for Wrapping

Caption: Mechanism of Tecovirimat Action.

Data Presentation

Table 1: In Vitro Efficacy of Tecovirimat Against Orthopoxviruses
Virus IsolateCell LineIC50 (nM)EC50 (nM)Reference
Monkeypox Virus (MPXV) Clade IIb (Isolate 221)BSC-405.6 ± 0.32-[2]
Monkeypox Virus (MPXV) Clade IIb (Isolate 450)BSC-407.2 ± 0.40-[2]
Monkeypox Virus (MPXV) Clade IIbVero-17[11]
Monkeypox Virus (MPXV) 2022 IsolateVero6.47-[12]

IC50 (50% inhibitory concentration) and EC50 (50% effective concentration) values demonstrate potent inhibition of viral activity at nanomolar concentrations.

Table 2: In Vivo Viral Titer Reduction with Tecovirimat Treatment

This table presents data from a study where CAST/EiJ mice were infected intranasally with a 2022 Monkeypox virus isolate and treated with oral tecovirimat. Viral titers were measured from lung homogenates.

Treatment GroupDay Post-InfectionMean Viral Titer (PFU/g)Log Reduction vs. VehicleReference
Vehicle Control7~1 x 10^7-[13]
Tecovirimat (10 mg/kg/day)7~1 x 10^43.0[13]
Vehicle Control14~1 x 10^5-[13]
Tecovirimat (10 mg/kg/day)14Undetectable> 5.0[13]

This data demonstrates that daily oral tecovirimat treatment markedly reduces viral titers in the lungs of infected mice.[13] In vivo imaging would be expected to show a corresponding decrease in bioluminescent or fluorescent signal in the thoracic region.

Experimental Protocols

The following is a representative protocol for an in vivo bioluminescence imaging study to evaluate the efficacy of this compound against a recombinant vaccinia virus expressing luciferase (vFire) in a mouse model. This protocol is synthesized from established methodologies for in vivo orthopoxvirus imaging.[4][5]

Materials
  • Animal Model: 6-8 week old female BALB/c mice.

  • Virus: Recombinant Western Reserve (WR) strain of vaccinia virus expressing firefly luciferase (e.g., WRvFire).

  • Drug: this compound, formulated for oral gavage.

  • Substrate: D-luciferin potassium salt, dissolved in sterile PBS (15 mg/mL).

  • Anesthesia: Isoflurane or injectable anesthetic cocktail (e.g., ketamine/xylazine).

  • Equipment: In vivo imaging system (IVIS) or similar, oral gavage needles, standard animal housing and handling equipment.

Experimental Procedure
  • Animal Acclimation and Grouping:

    • Acclimate mice for at least 7 days before the experiment.

    • Randomly assign mice to two groups: Vehicle Control and Tecovirimat Treatment (n=5-10 per group).

  • Virus Infection:

    • Anesthetize mice using isoflurane.

    • Infect mice intranasally with a lethal or sub-lethal dose of WRvFire (e.g., 10^5 Plaque Forming Units (PFU) in 10-20 µL of sterile PBS).

  • Drug Administration:

    • Prepare tecovirimat suspension for oral gavage according to desired dosage (e.g., 10-100 mg/kg). The recommended human dose is 600 mg twice daily.[14]

    • Beginning 24 hours post-infection, administer tecovirimat or vehicle control orally once daily for the duration of the study (typically 7-14 days).

  • In Vivo Bioluminescence Imaging:

    • At designated time points (e.g., days 1, 3, 5, 7 post-infection), anesthetize the mice.

    • Administer D-luciferin (150 mg/kg) via intraperitoneal (IP) injection.

    • Wait 10-15 minutes for substrate distribution.

    • Place the anesthetized mouse in the imaging chamber of the IVIS.

    • Acquire bioluminescent images. Typical exposure times range from 1 to 5 minutes, depending on signal intensity.

    • Use imaging software to define regions of interest (ROIs) (e.g., whole body, thoracic region, specific organs) and quantify the photon flux (photons/second/cm²/steradian).

  • Data Analysis:

    • Compare the mean photon flux from the ROIs between the tecovirimat-treated and vehicle control groups at each time point.

    • Statistical analysis (e.g., t-test or ANOVA) should be performed to determine the significance of any observed differences.

    • Correlate imaging data with other endpoints such as weight loss, clinical signs of disease, and survival.

  • (Optional) Ex Vivo Imaging:

    • At the end of the study, euthanize mice and harvest organs of interest (lungs, liver, spleen, brain).

    • Incubate organs in D-luciferin solution and perform ex vivo imaging to confirm the location of the viral signal.

Experimental Workflow

The following diagram outlines the logical workflow for conducting an in vivo imaging study to assess the efficacy of tecovirimat.

Experimental_Workflow cluster_imaging start Start acclimatize Animal Acclimation (e.g., BALB/c mice) start->acclimatize grouping Randomize into Groups (Vehicle vs. Tecovirimat) acclimatize->grouping infection Infect with Recombinant Luciferase-Expressing Virus (e.g., intranasal VACV-Luc) grouping->infection treatment Initiate Daily Treatment (Oral Gavage) infection->treatment acquire Acquire Bioluminescent Image (IVIS) treatment->acquire imaging_loop Longitudinal In Vivo Imaging anesthesia Anesthetize Mice substrate Inject D-Luciferin (IP) anesthesia->substrate substrate->acquire monitor Monitor Clinical Signs (Weight, Symptoms, Survival) acquire->monitor analysis Data Quantification & Statistical Analysis acquire->analysis endpoint Study Endpoint (e.g., Day 14) monitor->endpoint Time ex_vivo Optional: Ex Vivo Organ Imaging endpoint->ex_vivo end End analysis->end ex_vivo->analysis

Caption: Workflow for In Vivo Imaging of Tecovirimat Efficacy.

References

Application Notes and Protocols: In Vitro Combination of Tecovirimat Monohydrate with Other Antivirals

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Tecovirimat, an inhibitor of the orthopoxvirus VP37 protein (encoded by the F13L gene), is a critical antiviral for the treatment of infections such as smallpox and mpox.[1][2] It functions by blocking the formation of the extracellular enveloped virus, thereby preventing cell-to-cell spread and long-range dissemination within the host.[2][3][4] Given the potential for antiviral resistance and the desire to enhance therapeutic efficacy, particularly in severe cases or immunocompromised individuals, the combination of tecovirimat with other antiviral agents is an area of active investigation.[5][6][7] These application notes provide a summary of in vitro data for tecovirimat in combination with other antivirals and detailed protocols for relevant assays.

Data Presentation

The following tables summarize the in vitro efficacy of tecovirimat alone and in combination with other antiviral agents against various orthopoxviruses.

Table 1: In Vitro Antiviral Activity of Tecovirimat and Cidofovir Against Monkeypox Virus (MPXV)

Antiviral AgentVirus IsolateCell LineIC50
TecovirimatMPXV/France/IRBA2211i/2022 (Lineage B.1)Vero12.7 nM
CidofovirMPXV/France/IRBA2211i/2022 (Lineage B.1)Vero30 µM

Source: Adapted from in vitro studies on the 2022 MPXV strain.[8]

Table 2: Synergistic Antiviral Activity of Tecovirimat in Combination with Brincidofovir (CMX001)

VirusCombinationIn Vitro Effect
Vaccinia VirusTecovirimat + BrincidofovirHighly Synergistic
Cowpox VirusTecovirimat + BrincidofovirHighly Synergistic

Source: These findings suggest that the combination of tecovirimat and brincidofovir may offer superior efficacy in vivo.[9] In cell culture experiments with cowpox and vaccinia virus, the addition of tecovirimat reduced the EC50 values of brincidofovir.[4]

Table 3: Synergistic Antiviral Activity of Tecovirimat with Host-Targeted Antivirals against Vaccinia Virus (VACV)

CombinationIn Vitro Effect
Tecovirimat + Mycophenolate Mofetil (MMF)Potent Synergistic Effect
Tecovirimat + IMP-1088 (N-myristoyltransferase inhibitor)Potent Synergistic Effect
Tecovirimat + MMF + IMP-1088Strong Synergistic Antiviral Effect

Source: Combination therapy of direct-acting (tecovirimat) and host-targeted antivirals is a promising approach to treat mpox and prevent the emergence of resistant variants.[7][10][11]

Signaling Pathways and Mechanisms of Action

Tecovirimat acts as a molecular glue, inducing the dimerization of the F13 phospholipase, which is essential for the formation of wrapped virions.[12][13] Resistance to tecovirimat is often associated with mutations in the F13 protein that prevent this drug-induced dimerization.[12] In contrast, cidofovir and its oral prodrug brincidofovir are inhibitors of the viral DNA polymerase, targeting a different stage of the viral life cycle.[4][12] Host-targeted antivirals like mycophenolate mofetil (MMF) and IMP-1088 inhibit cellular enzymes (IMPDH and N-myristoyltransferase, respectively) that the virus hijacks for its replication.[7][10] The distinct mechanisms of action provide a strong rationale for combination therapy to achieve synergistic effects and reduce the likelihood of drug resistance.[5][14]

Antiviral Mechanisms of Action Antiviral Mechanisms of Action cluster_virus Orthopoxvirus Life Cycle cluster_drugs Antiviral Agents DNA Replication DNA Replication Protein Synthesis Protein Synthesis DNA Replication->Protein Synthesis Virion Assembly Virion Assembly Protein Synthesis->Virion Assembly MV Wrapping MV Wrapping Virion Assembly->MV Wrapping Extracellular Virus Formation Extracellular Virus Formation MV Wrapping->Extracellular Virus Formation Cidofovir/\nBrincidofovir Cidofovir/ Brincidofovir Cidofovir/\nBrincidofovir->DNA Replication Inhibits (DNA Polymerase) Tecovirimat Tecovirimat Tecovirimat->MV Wrapping Inhibits (p37/F13L) MMF/IMP-1088 MMF/IMP-1088 MMF/IMP-1088->Protein Synthesis Inhibits Host Factors (IMPDH/NMT)

Caption: Mechanisms of action for different classes of antivirals against orthopoxviruses.

Experimental Protocols

Plaque Reduction Neutralization Assay (PRNA) for Antiviral Susceptibility Testing

This protocol is adapted from methodologies used to assess the in vitro efficacy of antivirals against mpox virus.[8]

Materials:

  • Vero cells (or other susceptible cell line)

  • 6-well plates

  • Monkeypox virus (MPXV) stock of known titer

  • Tecovirimat monohydrate and other antiviral agents

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Calf Serum (FCS)

  • Overlay medium (e.g., DMEM with 1.6% carboxymethylcellulose and 2% FCS)

  • Crystal violet staining solution

Procedure:

  • Cell Seeding: Seed Vero cells in 6-well plates at a density of 1.5 x 10^6 cells/well. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Virus Infection: Aspirate the culture medium and infect the cell monolayers with MPXV to obtain 50-100 plaque-forming units (PFU) per well.

  • Virus Adsorption: Allow the virus to adsorb for 1 hour at 37°C.

  • Drug Application: Prepare serial dilutions of tecovirimat and the other antiviral(s) in DMEM with 2% FCS. After the adsorption period, remove the inoculum and replace it with the medium containing the appropriate drug concentrations. For combination studies, add the drugs in a checkerboard format.

  • Overlay: After 1 hour of incubation with the drugs at 37°C, aspirate the medium and overlay the cells with 1.6% carboxymethylcellulose in DMEM with 2% FCS.

  • Incubation: Incubate the plates for 3-5 days at 37°C in a 5% CO2 incubator until plaques are visible.

  • Staining and Plaque Counting: Aspirate the overlay medium and stain the cells with crystal violet solution. Count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque reduction for each drug concentration compared to the virus control (no drug). Determine the 50% inhibitory concentration (IC50) by plotting the percentage of plaque reduction against the drug concentration and using a non-linear regression analysis.

Plaque Reduction Neutralization Assay Workflow Plaque Reduction Neutralization Assay Workflow Seed Vero Cells Seed Vero Cells Incubate 24h Incubate 24h Seed Vero Cells->Incubate 24h Infect with MPXV Infect with MPXV Incubate 24h->Infect with MPXV Adsorb 1h Adsorb 1h Infect with MPXV->Adsorb 1h Add Antiviral Dilutions Add Antiviral Dilutions Adsorb 1h->Add Antiviral Dilutions Incubate 1h Incubate 1h Add Antiviral Dilutions->Incubate 1h Add Overlay Medium Add Overlay Medium Incubate 1h->Add Overlay Medium Incubate 3-5 days Incubate 3-5 days Add Overlay Medium->Incubate 3-5 days Stain and Count Plaques Stain and Count Plaques Incubate 3-5 days->Stain and Count Plaques Calculate IC50 Calculate IC50 Stain and Count Plaques->Calculate IC50

Caption: Workflow for determining the in vitro antiviral activity using a plaque reduction assay.

Cytotoxicity Assay

Materials:

  • Vero cells (or other relevant cell line)

  • 96-well plates

  • This compound and other antiviral agents

  • Cell culture medium

  • Cell viability reagent (e.g., CellTiter-Glo®, MTT, or DAPI)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density.

  • Drug Application: Add serial dilutions of the antiviral compounds to the wells.

  • Incubation: Incubate the plate for the same duration as the antiviral assay (e.g., 48-72 hours).

  • Cell Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Data Acquisition: Measure the signal (luminescence, absorbance, or fluorescence) using a plate reader.

  • Data Analysis: Calculate the 50% cytotoxic concentration (CC50), which is the concentration of the compound that reduces cell viability by 50%. The selectivity index (SI) can then be calculated as CC50/IC50.

Synergy Analysis

For combination studies, a checkerboard titration method should be employed.

Procedure:

  • Prepare serial dilutions of tecovirimat (Drug A) and the second antiviral (Drug B).

  • In a 96-well or 6-well plate, add Drug A at different concentrations along the x-axis and Drug B at different concentrations along the y-axis.

  • Perform the antiviral assay as described above (e.g., PRNA).

  • Analyze the data using a synergy model such as the MacSynergy II or the zero interaction potency (ZIP) model to determine if the combination is synergistic, additive, or antagonistic.[10]

Synergy Analysis Logic Synergy Analysis Logic Checkerboard Titration Checkerboard Titration Antiviral Assay Antiviral Assay Checkerboard Titration->Antiviral Assay Data Collection Data Collection Antiviral Assay->Data Collection Synergy Model Analysis Synergy Model Analysis Data Collection->Synergy Model Analysis Outcome Outcome Synergy Model Analysis->Outcome Synergy Model Analysis->Outcome Synergistic, Additive, or Antagonistic

Caption: Logical flow for assessing the synergistic effects of antiviral combinations.

Conclusion

The in vitro data strongly support the combination of tecovirimat with other antivirals that have different mechanisms of action. The synergistic effects observed with brincidofovir and host-targeted agents like MMF and IMP-1088 suggest that such combinations could be highly effective in clinical settings, potentially leading to improved patient outcomes and a reduced risk of antiviral resistance. The provided protocols offer a framework for researchers to further investigate these and other novel antiviral combinations against orthopoxviruses.

References

Application Notes and Protocols for Generating Tecovirimat-Resistant Orthopoxvirus Strains

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tecovirimat (also known as TPOXX® or ST-246) is a critical antiviral therapeutic for the treatment of human orthopoxvirus infections, including smallpox and mpox. It functions by targeting the highly conserved viral protein VP37, encoded by the F13L gene in vaccinia virus and its orthologs in other orthopoxviruses.[1][2] VP37 is a palmitoylated phospholipase essential for the formation of the viral outer envelope, and consequently, for the production of extracellular enveloped virus (EEV), which is crucial for cell-to-cell and long-range dissemination of the virus within a host.[2] Tecovirimat acts as a "molecular glue," inducing the dimerization of the F13 protein and thereby blocking its function in viral wrapping.[1][3] This mechanism effectively halts the virus's ability to spread, controlling the infection.

However, as with many antiviral agents, the emergence of drug-resistant viral strains is a significant concern. Resistance to tecovirimat is associated with mutations in the F13L gene that prevent the drug from binding to and inducing the dimerization of the VP37 protein.[1][3][4] Understanding the mechanisms of resistance and developing methods to generate and characterize resistant strains in a controlled laboratory setting are crucial for ongoing surveillance, the development of next-generation antivirals, and for informing clinical treatment strategies.[4][5]

These application notes provide detailed protocols for the in vitro generation of tecovirimat-resistant orthopoxvirus strains, their phenotypic characterization using cell-based assays, and their genotypic analysis.

Mechanism of Action and Resistance

Tecovirimat's primary target is the F13 protein (VP37). By binding to F13, tecovirimat stabilizes a dimeric form of the protein, which is an inactive state. This prevents F13 from participating in the wrapping of intracellular mature virions (IMVs) to form infectious EEVs.

Resistance to tecovirimat arises from amino acid substitutions in the F13 protein that either directly interfere with drug binding or prevent the drug-induced dimerization of F13.[1][3] These mutations have been identified in clinical isolates from patients undergoing tecovirimat therapy, particularly in immunocompromised individuals, as well as generated through laboratory passage experiments.[4][5][6]

Data Presentation: Tecovirimat Resistance-Associated Mutations

The following tables summarize quantitative data on mutations in the orthopoxvirus F13L gene homolog that have been associated with tecovirimat resistance.

Table 1: Experimentally Determined Tecovirimat EC50 Values for Wild-Type and Resistant Mpox Virus (MPXV) Strains

Virus Strain/MutationEC50 (µM)Fold Increase in ResistanceReference
Wild-Type MPXV (Clade IIa)~0.012 - 0.039-[7][8]
MPXV with T289Aup to 8-fold increase~8[3]
MPXV with VP37:N267del1.488 - 3.97785 - 230[9]

Table 2: Summary of F13L Mutations Associated with Tecovirimat Resistance in Orthopoxviruses

MutationOrthopoxvirusNotesReference(s)
H238QMPXVIdentified in clinical specimens.[10]
P243SMPXVIdentified in clinical specimens.[10]
N267DMPXVIdentified in clinical specimens.[10]
A288PMPXVIdentified in clinical specimens.[10]
A290VMPXVIdentified in clinical specimens.[10]
D294VMPXVIdentified in clinical specimens.[10]
A295EMPXVIdentified in clinical specimens.[10]
I372NMPXVIdentified in clinical specimens.[10]
Multiple other novel mutationsMPXVIdentified through genomic sequencing of patient isolates.[4][6]

Experimental Protocols

Protocol 1: Generation of Tecovirimat-Resistant Orthopoxvirus Strains by Serial Passage

This protocol describes a method for generating tecovirimat-resistant orthopoxviruses in vitro by serially passaging the virus in the presence of increasing concentrations of the drug.

Materials:

  • Wild-type orthopoxvirus stock (e.g., Vaccinia virus, Mpox virus)

  • Permissive cell line (e.g., Vero E6, BSC-40 cells)

  • Cell culture medium (e.g., DMEM supplemented with 2-10% FBS)

  • Tecovirimat monohydrate

  • Dimethyl sulfoxide (DMSO)

  • 96-well and 6-well cell culture plates

  • CO₂ incubator (37°C, 5% CO₂)

Procedure:

  • Preparation of Tecovirimat Stock: Prepare a high-concentration stock solution of tecovirimat (e.g., 10 mM) in DMSO. Store at -20°C. Further dilute in cell culture medium to the desired working concentrations.

  • Initial Infection: Seed a 96-well plate with the permissive cell line to form a confluent monolayer. Infect the cells with the wild-type orthopoxvirus at a low multiplicity of infection (MOI) of 0.01-0.1 in the presence of a range of sub-inhibitory concentrations of tecovirimat. These concentrations should be at and slightly above the known EC₅₀ for the wild-type virus.

  • Incubation and Observation: Incubate the infected plates at 37°C in a CO₂ incubator. Monitor the cells daily for the development of cytopathic effect (CPE).

  • Harvesting and First Passage: Once significant CPE is observed in the wells with the highest concentration of tecovirimat that still allows for viral replication, harvest the virus from these wells. This can be done by freeze-thawing the cells and supernatant.

  • Subsequent Passages: Use the harvested virus to infect fresh cell monolayers in a new 96-well plate. For this and subsequent passages, use a range of tecovirimat concentrations that are the same as and incrementally higher than the concentration from which the virus was harvested in the previous passage.

  • Repeat Passaging: Repeat the process of infection, incubation, observation, and harvesting for multiple passages. The goal is to gradually select for viral populations that can replicate in the presence of increasing concentrations of tecovirimat.

  • Isolation of Resistant Clones: Once a viral population demonstrates robust replication at a significantly higher tecovirimat concentration compared to the wild-type virus, perform plaque purification on a 6-well plate to isolate clonal populations of the resistant virus.

  • Expansion of Resistant Clones: Pick individual plaques and amplify them in fresh cell monolayers to generate high-titer stocks of the putative resistant virus.

  • Characterization: Characterize the plaque-purified resistant virus stocks phenotypically (Protocol 2) and genotypically (Protocol 3).

Protocol 2: Phenotypic Characterization of Tecovirimat Resistance

This protocol determines the 50% effective concentration (EC₅₀) of tecovirimat against wild-type and potentially resistant viral strains using a plaque reduction assay.

Materials:

  • Wild-type and putative resistant orthopoxvirus stocks

  • Permissive cell line (e.g., Vero E6, BSC-40 cells)

  • Cell culture medium

  • This compound

  • DMSO

  • 6-well or 12-well cell culture plates

  • Overlay medium (e.g., medium containing 1% methylcellulose or agarose)

  • Crystal violet staining solution

Procedure:

  • Cell Seeding: Seed 6-well or 12-well plates with the permissive cell line to achieve a confluent monolayer on the day of infection.

  • Drug Dilution Series: Prepare a serial dilution of tecovirimat in cell culture medium. A typical range would be from nanomolar to micromolar concentrations, bracketing the expected EC₅₀ values for both wild-type and resistant viruses. Include a no-drug control.

  • Virus Infection: Dilute the virus stocks to a concentration that will produce 50-100 plaques per well. Infect the cell monolayers with the virus dilution for 1-2 hours at 37°C.

  • Drug Treatment and Overlay: After the incubation period, remove the virus inoculum and add the overlay medium containing the different concentrations of tecovirimat.

  • Incubation: Incubate the plates for 2-5 days at 37°C in a CO₂ incubator, or until plaques are clearly visible.

  • Plaque Visualization: Fix the cells with a formalin solution and then stain with crystal violet.

  • Plaque Counting: Count the number of plaques in each well.

  • EC₅₀ Calculation: Calculate the percentage of plaque reduction for each tecovirimat concentration relative to the no-drug control. The EC₅₀ is the concentration of tecovirimat that reduces the number of plaques by 50%. This can be determined by plotting the percentage of plaque reduction against the drug concentration and using a non-linear regression analysis.

Protocol 3: Genotypic Characterization of Tecovirimat-Resistant Strains

This protocol describes the sequencing of the F13L gene to identify mutations associated with tecovirimat resistance.

Materials:

  • Purified viral DNA from wild-type and resistant strains

  • PCR primers flanking the F13L gene

  • DNA polymerase and PCR reagents

  • DNA purification kit

  • Sanger sequencing or next-generation sequencing (NGS) platform

Procedure:

  • Viral DNA Extraction: Extract viral DNA from the amplified resistant and wild-type virus stocks using a commercial viral DNA extraction kit.

  • PCR Amplification of F13L: Amplify the entire coding region of the F13L gene using PCR with primers designed to flank the gene.

  • Purification of PCR Product: Purify the PCR product to remove primers and other reaction components.

  • DNA Sequencing: Sequence the purified PCR product using Sanger sequencing or an NGS platform. For NGS, follow the library preparation and sequencing protocols specific to the chosen platform.

  • Sequence Analysis: Align the obtained sequences from the resistant strains to the wild-type reference sequence to identify any nucleotide changes.

  • Mutation Identification: Translate the nucleotide sequences to amino acid sequences to determine if any of the nucleotide changes result in amino acid substitutions in the F13 protein.

Visualizations

Experimental_Workflow_for_Generating_Tecovirimat_Resistant_Strains cluster_0 In Vitro Selection cluster_1 Characterization start Wild-Type Virus Stock infect_cells Infect Cell Monolayer (Low MOI) start->infect_cells add_tecovirimat Add Sub-inhibitory Tecovirimat infect_cells->add_tecovirimat incubate Incubate & Monitor CPE add_tecovirimat->incubate harvest Harvest Progeny Virus incubate->harvest passage Serial Passage with Increasing [Tecovirimat] harvest->passage plaque_purify Plaque Purify Resistant Clones passage->plaque_purify amplify Amplify Resistant Virus Stock plaque_purify->amplify phenotypic Phenotypic Analysis (Plaque Reduction Assay) amplify->phenotypic genotypic Genotypic Analysis (F13L Sequencing) amplify->genotypic ic50 Determine EC50 phenotypic->ic50 identify_mutations Identify Resistance Mutations genotypic->identify_mutations

Caption: Experimental workflow for generating and characterizing tecovirimat-resistant viral strains.

Tecovirimat_Mechanism_of_Action cluster_0 Normal Viral Egress cluster_1 Tecovirimat Action cluster_2 Resistance Mechanism imv Intracellular Mature Virion (IMV) wrapping Viral Wrapping imv->wrapping f13_mono F13 Monomer (Active) f13_mono->wrapping f13_dimer F13 Dimer (Inactive) f13_mono->f13_dimer induces dimerization eev Extracellular Enveloped Virion (EEV) wrapping->eev spread Cell-to-Cell Spread eev->spread tecovirimat Tecovirimat tecovirimat->f13_dimer no_binding Tecovirimat Cannot Bind or Induce Dimerization tecovirimat->no_binding fails to act on no_wrapping Inhibition of Viral Wrapping f13_dimer->no_wrapping leads to no_spread Blocked Viral Spread no_wrapping->no_spread f13_mutant Mutated F13 f13_mutant->no_binding no_binding->wrapping allows

Caption: Mechanism of action of tecovirimat and viral resistance.

Signaling_Pathway cluster_pathway Orthopoxvirus Egress Pathway cluster_inhibition Point of Inhibition cluster_resistance Mechanism of Resistance golgi trans-Golgi Network wrapping_complex Wrapping Cisternae Formation golgi->wrapping_complex imv Intracellular Mature Virion (IMV) imv->wrapping_complex f13 F13 Protein (VP37) f13->wrapping_complex pathway_restored Egress Pathway Restored f13->pathway_restored allows iev Intracellular Enveloped Virion (IEV) wrapping_complex->iev transport Transport to Cell Periphery iev->transport microtubules Microtubule Network microtubules->transport fusion Fusion and Egress transport->fusion plasma_membrane Plasma Membrane plasma_membrane->fusion eev Extracellular Enveloped Virion (EEV) fusion->eev tecovirimat Tecovirimat inhibition Inhibition tecovirimat->inhibition inhibition->f13 targets f13_mutation F13L Gene Mutation altered_f13 Altered F13 Protein f13_mutation->altered_f13 altered_f13->f13 replaces

Caption: Signaling pathway of orthopoxvirus egress and the role of tecovirimat.

References

Troubleshooting & Optimization

tecovirimat monohydrate solubility issues in cell culture media

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for tecovirimat monohydrate. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered when using this compound in cell culture experiments, with a specific focus on its solubility characteristics.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent antiviral compound that is selective against orthopoxviruses, including variola (smallpox), monkeypox, and vaccinia viruses.[1][2] Its mechanism of action involves targeting the orthopoxvirus protein VP37.[1] This protein is essential for the envelopment of intracellular mature virus particles, a critical step for the formation of extracellular enveloped virus that can spread from cell to cell. By inhibiting VP37, tecovirimat effectively blocks this egress, preventing the systemic spread of the virus.[3]

Q2: Why is this compound difficult to dissolve in aqueous cell culture media?

A2: this compound is a white to off-white crystalline solid that is practically insoluble in water, especially across the pH range of 2.0-6.5, with a solubility of less than 0.1 mg/mL.[4][5] It is classified as a Biopharmaceutics Classification System (BCS) Class II drug, which is characterized by low aqueous solubility and high membrane permeability.[5][6] This inherent hydrophobicity is the primary reason for its poor solubility in standard cell culture media.

Q3: What is the recommended solvent for preparing a stock solution of this compound?

A3: Dimethyl sulfoxide (DMSO) is the most commonly used solvent for preparing high-concentration stock solutions of tecovirimat.[7] It is a polar aprotic solvent capable of dissolving a wide range of nonpolar compounds.[8] Tecovirimat is highly soluble in fresh, anhydrous DMSO, with reported solubilities as high as 75 mg/mL.[7]

Q4: I observe precipitation when I dilute my DMSO stock solution into my cell culture medium. What is happening and how can I prevent it?

A4: This is a common issue known as "precipitation upon dilution" or "DMSO shock." When a concentrated DMSO stock of a hydrophobic compound is rapidly introduced into an aqueous environment like cell culture media, the compound can crash out of solution as it is no longer soluble.[9][10] To prevent this, it is crucial to use a stepwise dilution process, ensure rapid mixing, and avoid creating localized high concentrations of the compound or DMSO. Refer to the detailed protocols in the following sections for best practices.

Q5: What is the maximum concentration of DMSO that is safe for my cells?

A5: The tolerance to DMSO is cell-line dependent. As a general guideline, most cell lines can tolerate DMSO concentrations up to 0.5% without significant cytotoxicity. Some robust cell lines may tolerate up to 2%.[11] However, it is always best practice to determine the specific tolerance of your cell line by running a vehicle control (media with the same final concentration of DMSO) and assessing cell viability. High concentrations of DMSO can inhibit cell growth and induce morphological changes.[11]

Q6: Are there other methods to improve the solubility of tecovirimat in my experiments?

A6: Yes, several formulation strategies can enhance the aqueous solubility of tecovirimat. These include the use of surfactants (e.g., Tween 80, Poloxamer 407), polymers (e.g., HPMC, HPC), and complexing agents like cyclodextrins.[12][13] For instance, forming a 1:1 complex with hydroxypropyl-β-cyclodextrin has been shown to improve solubility. While more complex, these methods can be effective for specific applications where standard DMSO dilution is problematic.

Quantitative Data Summary

Quantitative data regarding the physicochemical properties and solubility of this compound are summarized below for easy reference.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Chemical FormulaC₁₉H₁₅F₃N₂O₃·H₂O[4]
Molecular Weight394.35 g/mol [4][14]
AppearanceWhite to off-white crystalline solid[4]
ClassificationBCS Class II[5][6]

Table 2: Solubility of this compound in Various Solvents

SolventSolubilityReference
Water (pH 2.0-6.5)< 0.1 mg/mL (Practically Insoluble)[4]
Dimethyl Sulfoxide (DMSO)75 mg/mL (199.29 mM)[7]
Ethanol< 1 mg/mL[15]

Experimental Protocols

Protocol 1: Preparation of a High-Concentration Tecovirimat Stock Solution in DMSO

  • Objective: To prepare a sterile, high-concentration stock solution of this compound for use in cell culture assays.

  • Materials:

    • This compound powder

    • Anhydrous, sterile-filtered DMSO (cell culture grade)

    • Sterile, conical-bottom polypropylene or glass vial

    • Calibrated analytical balance and sterile weighing paper/boat

    • Vortex mixer

  • Procedure:

    • In a sterile environment (e.g., a biological safety cabinet), weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 50 mM stock solution, weigh 19.72 mg.

    • Transfer the powder to a sterile vial.

    • Add the calculated volume of anhydrous DMSO to the vial. Note: Moisture-absorbing DMSO can reduce solubility, so use fresh DMSO from a sealed container.[7]

    • Cap the vial tightly and vortex vigorously until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.

    • Visually inspect the solution against a light source to ensure there are no visible particulates.

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Preparation of a Working Solution in Cell Culture Media (Standard Dilution)

  • Objective: To dilute the high-concentration DMSO stock into cell culture media while minimizing precipitation.

  • Materials:

    • Tecovirimat DMSO stock solution (from Protocol 1)

    • Pre-warmed (37°C) complete cell culture medium

    • Sterile microcentrifuge tubes or conical tubes

  • Procedure:

    • Thaw an aliquot of the tecovirimat DMSO stock at room temperature.

    • Perform a serial or intermediate dilution step. Do not add the DMSO stock directly to the final large volume of media.

    • Step A (Intermediate Dilution): Pipette a small volume of pre-warmed media into a sterile tube.

    • Step B (Addition & Mixing): While vortexing or vigorously pipetting the media in the tube, add the required volume of the DMSO stock solution. The key is to ensure immediate and rapid dispersion of the stock into the media. For example, to achieve a 10 µM final concentration from a 50 mM stock, you might first dilute 1:100 into a small volume of media, then use this intermediate dilution to prepare the final working concentration.

    • Visually inspect the final working solution for any signs of precipitation (cloudiness, crystals). If precipitation occurs, the final concentration may be too high for the media composition.

    • Use the working solution immediately for treating cells. Do not store diluted aqueous solutions of tecovirimat.

Troubleshooting Guides

Problem: Compound Precipitation in Wells

Possible CauseRecommended Solution
Final concentration is above the solubility limit Perform a dose-response curve to determine the maximum soluble concentration in your specific media. Consider using solubility enhancers like 0.5% BSA or specific surfactants if a higher concentration is required.
Poor mixing technique ("DMSO shock") Follow Protocol 2 carefully. Always add the DMSO stock to the media (not the other way around) with vigorous mixing. Pre-coating the pipette tip with media can also help.
Media components Serum proteins can sometimes aid solubility, but other components may not. Test solubility in basal media vs. complete media. Ensure media is fully equilibrated to 37°C and proper pH.
Temperature fluctuations Prepare working solutions in pre-warmed media and perform experiments on a heated stage if possible. Avoid cold shocks, which can decrease solubility.

Problem: Inconsistent or Non-Reproducible Assay Results

Possible CauseRecommended Solution
Undetected micro-precipitation Even if not visible, small precipitates can form, leading to inconsistent effective concentrations. Centrifuge your diluted working solution at low speed before adding it to cells to pellet any precipitate.
Cell health and passage number Use cells that are healthy, in the exponential growth phase, and within a consistent, low passage number range.[16][17]
Inaccurate pipetting Calibrate your pipettes regularly. When pipetting small volumes of viscous DMSO stock, ensure the full volume is dispensed and mixed.[16]
Uneven cell seeding or "Edge Effect" Ensure a single-cell suspension before seeding to avoid clumps. To mitigate the "edge effect" in 96-well plates, do not use the outer perimeter wells for experimental conditions; instead, fill them with sterile PBS or media.[17]

Visualizations

G start Precipitation Observed in Cell Culture Media q1 Is the final drug concentration too high? start->q1 s1 ACTION: Lower the final concentration. Determine max solubility. q1->s1  Yes q2 Was the DMSO stock added directly to a large volume? q1->q2 No end_node Re-attempt experiment. If issue persists, consider solubility enhancers. s1->end_node s2 ACTION: Use an intermediate dilution step. Add stock to media with vigorous mixing. q2->s2  Yes q3 Is the media cold or not pre-warmed? q2->q3 No s2->end_node s3 ACTION: Ensure media is pre-warmed to 37°C before adding the compound. q3->s3  Yes q3->end_node No s3->end_node

Caption: Troubleshooting workflow for tecovirimat precipitation.

G cluster_0 Stock Solution Prep cluster_1 Working Solution Prep cluster_2 Cell Treatment weigh 1. Weigh Tecovirimat Powder dissolve 2. Dissolve in Anhydrous DMSO weigh->dissolve aliquot 3. Aliquot & Store at -20°C/-80°C dissolve->aliquot thaw 4. Thaw Stock Aliquots aliquot->thaw intermediate 5. Perform Intermediate Dilution in Media thaw->intermediate final_dilution 6. Prepare Final Dilution & Add to Cells intermediate->final_dilution incubate 7. Incubate & Assay final_dilution->incubate

Caption: Experimental workflow from stock preparation to cell treatment.

G teco Tecovirimat inhibition INHIBITION teco->inhibition vp37 Orthopoxvirus VP37 Protein wrapping Golgi Wrapping of Mature Virions (MV) vp37->wrapping eev Extracellular Enveloped Virus (EEV) Formation wrapping->eev spread Cell-to-Cell Virus Spread eev->spread inhibition->vp37

Caption: Simplified mechanism of action for Tecovirimat.

References

Technical Support Center: Optimizing Tecovirimat Monohydrate for Antiviral Assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the optimization of tecovirimat monohydrate concentration in antiviral assays. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance and troubleshoot common issues encountered during in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of tecovirimat?

A1: Tecovirimat is an antiviral drug that specifically targets the orthopoxvirus VP37 protein.[1][2][3][4] This protein is crucial for the formation of the viral envelope around the mature virion, a necessary step for the virus to exit an infected cell and spread throughout the body.[2][5] By inhibiting VP37, tecovirimat effectively traps the virus inside the host cell, preventing its dissemination.[2][5]

Q2: What is the recommended starting concentration range for tecovirimat in an antiviral assay?

A2: Based on in vitro studies, tecovirimat has shown potent antiviral activity against a variety of orthopoxviruses in the nanomolar to low micromolar range. The 50% effective concentration (EC50) typically falls between 0.01 µM and 0.07 µM.[2] For initial experiments, it is advisable to test a broad range of concentrations spanning from nanomolar to micromolar (e.g., 0.001 µM to 10 µM) to determine the optimal concentration for your specific virus strain and cell line.

Q3: How should I dissolve this compound for cell culture experiments?

A3: this compound has poor water solubility.[6] Therefore, it is recommended to dissolve it in dimethyl sulfoxide (DMSO) to create a stock solution.[7] For cell culture applications, ensure the final concentration of DMSO in the assay medium is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.

Q4: Is tecovirimat cytotoxic to cells?

A4: Tecovirimat generally exhibits low cytotoxicity in a variety of cell lines. The 50% cytotoxic concentration (CC50) is typically greater than 50 µM in most cell lines.[2] However, it is crucial to determine the CC50 in your specific cell line as part of the experimental optimization process. One study observed cytotoxic effects in Calu-3 cells at a concentration of 50 nM after 48-72 hours of culture.[8]

Q5: How can I assess the antiviral activity of tecovirimat?

A5: The most common method to assess the antiviral activity of tecovirimat is the plaque reduction neutralization test (PRNT).[9][10][11][12][13] This assay quantifies the reduction in the number of viral plaques in the presence of the drug. Other methods include cytopathic effect (CPE) inhibition assays and yield reduction assays.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
No antiviral activity observed. 1. Incorrect drug concentration. 2. Drug degradation. 3. Resistant virus strain. 4. Issues with the assay itself.1. Verify the dilution calculations and test a wider range of concentrations. 2. Prepare fresh drug solutions from a new stock. Ensure proper storage of the stock solution (-20°C or lower). 3. Sequence the viral gene encoding the VP37 protein to check for resistance mutations.[5] 4. Include appropriate positive and negative controls in your assay to ensure it is performing as expected.
High cytotoxicity observed at effective antiviral concentrations. 1. Cell line is particularly sensitive to the drug. 2. High concentration of DMSO in the final medium. 3. Contamination of cell culture.1. Perform a thorough cytotoxicity assay to determine the CC50 and calculate the selectivity index (SI = CC50/EC50). A higher SI indicates a better safety profile. 2. Ensure the final DMSO concentration is below the cytotoxic threshold for your cell line (typically <0.5%). 3. Check for microbial contamination in your cell cultures.
Inconsistent results between experiments. 1. Variability in cell culture conditions (e.g., cell passage number, confluency). 2. Inconsistent virus titer. 3. Pipetting errors.1. Use cells within a consistent and low passage number range. Seed cells to achieve a consistent confluency for each experiment. 2. Titer the virus stock before each experiment to ensure a consistent multiplicity of infection (MOI). 3. Use calibrated pipettes and ensure proper mixing of solutions.
Drug precipitation in the culture medium. 1. Poor solubility of tecovirimat at the tested concentration.1. Ensure the DMSO stock concentration is appropriate and that the final concentration in the medium does not exceed its solubility limit. 2. Consider using a formulation with solubility enhancers if high concentrations are required, though this may impact the experiment.

Experimental Protocols

Cytotoxicity Assay Protocol (MTT Assay)

This protocol is a standard method to assess the cytotoxicity of this compound.

Materials:

  • This compound

  • DMSO

  • Appropriate cell line (e.g., Vero, BSC-40)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Plate reader (570 nm)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density that will result in 80-90% confluency after 24 hours.

  • Drug Preparation: Prepare a 2X serial dilution of tecovirimat in cell culture medium. The final DMSO concentration should be kept constant across all wells.

  • Drug Treatment: After 24 hours, remove the medium from the cells and add 100 µL of the prepared drug dilutions. Include wells with medium only (cell control) and medium with the highest concentration of DMSO used (solvent control).

  • Incubation: Incubate the plate for the desired duration of the antiviral assay (e.g., 48-72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Remove the medium and add 100 µL of solubilization buffer to each well. Incubate overnight at 37°C to dissolve the formazan crystals.

  • Data Acquisition: Read the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration compared to the cell control. Plot the results and determine the CC50 value.

Plaque Reduction Neutralization Test (PRNT) Protocol

This protocol is for determining the EC50 of tecovirimat against an orthopoxvirus.

Materials:

  • This compound

  • DMSO

  • Appropriate cell line (e.g., Vero)

  • Cell culture medium

  • Orthopoxvirus stock of known titer

  • 6-well or 12-well cell culture plates

  • Overlay medium (e.g., medium containing 1% methylcellulose or agarose)

  • Crystal violet staining solution (0.1% crystal violet in 20% ethanol)

Procedure:

  • Cell Seeding: Seed cells in 6-well plates to form a confluent monolayer on the day of infection.

  • Drug-Virus Mixture Preparation: Prepare serial dilutions of tecovirimat in serum-free medium. Mix each drug dilution with an equal volume of virus suspension containing a known number of plaque-forming units (PFU) (e.g., 100 PFU/100 µL).

  • Incubation: Incubate the drug-virus mixtures for 1 hour at 37°C to allow the drug to interact with the virus.

  • Infection: Remove the medium from the cell monolayers and inoculate with 200 µL of the drug-virus mixture. Incubate for 1 hour at 37°C, rocking the plates every 15 minutes.

  • Overlay: After the incubation period, remove the inoculum and add 2 mL of overlay medium to each well.

  • Incubation: Incubate the plates for 2-3 days at 37°C in a 5% CO2 incubator until plaques are visible.

  • Staining: Fix and stain the cells with crystal violet solution.

  • Plaque Counting: Count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque reduction for each tecovirimat concentration compared to the virus control (no drug). Plot the results and determine the EC50 value.

Visualizations

Tecovirimat_Mechanism_of_Action cluster_cell Infected Host Cell MV Mature Virion (MV) VP37 VP37 Protein MV->VP37 recruits Wrapping Golgi-derived Membrane Wrapping VP37->Wrapping EEV Enveloped Virion (EEV) Wrapping->EEV Release Virus Release EEV->Release Extracellular Space Release->Extracellular Space Cell-to-cell spread Tecovirimat Tecovirimat Tecovirimat->Block Block->Wrapping Inactivates VP37 & Blocks Wrapping

Caption: Mechanism of action of tecovirimat.

Experimental_Workflow A Prepare Tecovirimat Stock (in DMSO) B Determine Cytotoxicity (CC50) (e.g., MTT Assay) A->B C Determine Antiviral Activity (EC50) (e.g., Plaque Reduction Assay) A->C D Calculate Selectivity Index (SI) (SI = CC50 / EC50) B->D C->D E Optimize Concentration for Further Assays D->E

Caption: Workflow for optimizing tecovirimat concentration.

Troubleshooting_Logic Start Inconsistent or Unexpected Antiviral Assay Results Check_Cytotoxicity Is high cytotoxicity observed? Start->Check_Cytotoxicity Check_Activity Is there a lack of antiviral activity? Check_Cytotoxicity->Check_Activity No Verify_DMSO Verify final DMSO concentration is <0.5% Check_Cytotoxicity->Verify_DMSO Yes Verify_Concentration Verify drug concentration and dilutions Check_Activity->Verify_Concentration Yes End Re-run Assay Check_Activity->End No Verify_DMSO->End Check_Controls Check positive and negative controls Verify_Concentration->Check_Controls Check_Virus Consider viral resistance Check_Controls->Check_Virus Check_Virus->End

Caption: Troubleshooting decision tree for antiviral assays.

References

Tecovirimat Monohydrate Solution Stability: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center

This technical support guide provides researchers, scientists, and drug development professionals with essential information on the stability of tecovirimat monohydrate in solution for long-term experiments. It includes troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity and reliability of your research.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

A1: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing high-concentration stock solutions of this compound. It offers good solubility, with concentrations up to 75 mg/mL achievable.[1] For in vivo studies, formulations often involve co-solvents like PEG300 and Tween 80.[1]

Q2: How should I store my this compound stock solution in DMSO?

A2: For long-term storage, it is recommended to store this compound stock solutions in DMSO at -80°C, where it is reported to be stable for up to one year. For shorter-term storage, -20°C is acceptable for up to one month.[1] To minimize freeze-thaw cycles, it is best practice to aliquot the stock solution into smaller, single-use volumes.

Q3: Is tecovirimat stable in aqueous solutions or cell culture media?

Q4: What are the known degradation pathways for tecovirimat in solution?

A4: Forced degradation studies have shown that tecovirimat is susceptible to degradation under acidic, alkaline, and oxidative conditions.[6] It is relatively stable under thermal stress. To ensure the integrity of your experiments, avoid exposing tecovirimat solutions to strong acids, bases, or oxidizing agents.

Q5: How can I check the stability of my tecovirimat solution?

A5: The stability of a tecovirimat solution can be assessed using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).[6][7] These methods can separate the parent tecovirimat from any potential degradation products, allowing for accurate quantification of the active compound.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Precipitation in stock solution upon thawing The concentration of tecovirimat may be too high, or the DMSO may have absorbed moisture, reducing solubility.Gently warm the solution to 37°C and vortex to redissolve. If precipitation persists, consider preparing a fresh, lower concentration stock solution using anhydrous DMSO. Always use fresh, high-quality DMSO.[1]
Inconsistent or lower-than-expected activity in experiments The tecovirimat solution may have degraded due to improper storage or handling.Prepare a fresh stock solution from powder. Ensure proper storage conditions (-80°C for long-term, -20°C for short-term) and minimize freeze-thaw cycles by preparing aliquots.[1] Verify the concentration and purity of the stock solution using a validated analytical method if possible.
Precipitation observed when diluting stock solution in aqueous media Tecovirimat has low aqueous solubility. The final concentration in the aqueous medium may be above its solubility limit.Ensure the final DMSO concentration in the aqueous medium is kept low (typically <0.5%) to maintain solubility. Prepare working solutions by adding the DMSO stock solution to the aqueous medium with vigorous mixing. It may be necessary to work with lower final concentrations of tecovirimat.
Loss of activity after prolonged incubation in cell culture Potential for gradual degradation or metabolism in the complex biological environment of cell culture.While short-term stability is generally observed, for experiments extending beyond 72 hours, consider replenishing the tecovirimat-containing medium at regular intervals to maintain a consistent effective concentration.

Stability Data Summary

The following tables summarize the available quantitative data on the stability of this compound in solution.

Table 1: Long-Term Stability of Tecovirimat Stock Solutions

SolventConcentrationStorage TemperatureDurationStabilityReference
DMSONot Specified-80°C1 yearStable[1]
DMSONot Specified-20°C1 monthStable[1]
Human PlasmaQuality Control Concentrations-20°CAt least 3 monthsNo degradation observed[6][7]

Table 2: Forced Degradation of Tecovirimat

Stress ConditionReagent/ConditionDurationDegradation ObservedReference
Acidic Hydrolysis0.1 M HClNot SpecifiedSignificant Degradation[6]
Alkaline Hydrolysis0.1 M NaOHNot SpecifiedSignificant Degradation[6]
Oxidative3% H₂O₂Not SpecifiedSignificant Degradation[6]
ThermalHeatNot SpecifiedRelatively Stable[6]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution in DMSO

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or cryovials

  • Vortex mixer

  • Calibrated balance

Procedure:

  • Allow the this compound powder to equilibrate to room temperature before opening the vial to prevent condensation.

  • Weigh the desired amount of this compound powder using a calibrated balance in a sterile environment.

  • Add the appropriate volume of anhydrous DMSO to achieve the desired stock solution concentration (e.g., for a 10 mM stock solution, add the appropriate volume of DMSO to the calculated mass of tecovirimat).

  • Vortex the solution until the this compound is completely dissolved. Gentle warming to 37°C may aid in dissolution.

  • Aliquot the stock solution into single-use volumes in sterile, tightly sealed microcentrifuge tubes or cryovials.

  • Store the aliquots at -80°C for long-term storage (up to 1 year) or -20°C for short-term storage (up to 1 month).

Protocol 2: Stability Assessment of Tecovirimat Solution by HPLC

This is a general protocol outline. The specific parameters, such as the column, mobile phase, and gradient, should be optimized based on the available instrumentation and the specific requirements of the analysis.

Materials:

  • Tecovirimat solution to be tested

  • HPLC system with a UV or MS detector

  • Appropriate HPLC column (e.g., C18)

  • HPLC-grade solvents (e.g., acetonitrile, water, methanol)

  • Buffers and additives (e.g., formic acid, ammonium acetate)

  • Volumetric flasks and pipettes

Procedure:

  • Standard Preparation: Prepare a series of known concentrations of a tecovirimat reference standard in the same solvent as the test sample to create a calibration curve.

  • Sample Preparation: Dilute the tecovirimat test solution to a concentration that falls within the range of the calibration curve.

  • Chromatographic Conditions:

    • Set up the HPLC system with an appropriate mobile phase and a suitable gradient program to achieve good separation of tecovirimat from any potential degradation products.

    • Equilibrate the column with the initial mobile phase conditions until a stable baseline is achieved.

  • Analysis:

    • Inject the prepared standards and the test sample into the HPLC system.

    • Monitor the elution of compounds using the detector set at an appropriate wavelength for tecovirimat (e.g., determined by UV-Vis scan).

  • Data Analysis:

    • Generate a calibration curve by plotting the peak area of the tecovirimat standard against its concentration.

    • Determine the concentration of tecovirimat in the test sample by interpolating its peak area from the calibration curve.

    • Assess stability by comparing the concentration of tecovirimat in the stored sample to the initial concentration. The appearance of new peaks may indicate the presence of degradation products.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_storage Storage Conditions cluster_analysis Stability Analysis weigh Weigh Tecovirimat dissolve Dissolve in DMSO weigh->dissolve aliquot Aliquot for Storage dissolve->aliquot storage_long -80°C (1 year) aliquot->storage_long Long-term storage_short -20°C (1 month) aliquot->storage_short Short-term sampling Sample at Time Points storage_long->sampling storage_short->sampling hplc HPLC/UPLC-MS/MS Analysis sampling->hplc data Data Interpretation hplc->data

Caption: Workflow for preparing and assessing the stability of tecovirimat solutions.

degradation_pathway cluster_conditions Stress Conditions Tecovirimat This compound Degradation Degradation Products Tecovirimat->Degradation leads to Acid Acidic Hydrolysis (e.g., 0.1 M HCl) Acid->Degradation Base Alkaline Hydrolysis (e.g., 0.1 M NaOH) Base->Degradation Oxidation Oxidation (e.g., 3% H₂O₂) Oxidation->Degradation

Caption: Factors leading to the degradation of this compound in solution.

References

Technical Support Center: Overcoming Tecovirimat Monohydrate Resistance In Vitro

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during in vitro experiments aimed at overcoming tecovirimat monohydrate resistance.

Frequently Asked Questions (FAQs)

Q1: My mpox/vaccinia virus culture is showing reduced susceptibility to tecovirimat. What are the common causes?

A1: Reduced susceptibility to tecovirimat in vitro is primarily linked to mutations in the viral F13L gene, which encodes the p37 envelope wrapping protein.[1][2][3][4] Tecovirimat's mechanism of action involves acting as a molecular glue to induce and stabilize the dimerization of the F13 protein, which is crucial for the formation of the extracellular enveloped virus (EEV).[2][5][6][7][8][9] Resistance mutations typically occur at the dimer interface, preventing the drug from binding and inducing this dimerization.[2][5][6]

Commonly identified resistance-associated mutations in the F13 protein (VP37) include:

  • G277C[1][4]

  • T289A and A290V[1]

  • N267D and N267del[10][11]

  • Other reported mutations include R291K, S215F, and P243S.[1]

Prolonged tecovirimat monotherapy, especially in the context of high viral loads, can lead to the rapid selection of these resistant variants.[10]

Q2: How can I confirm if my virus isolate has developed tecovirimat resistance?

A2: Confirmation of tecovirimat resistance involves two key steps: phenotypic and genotypic analysis.

  • Phenotypic Testing: This involves determining the half-maximal effective concentration (EC50) of tecovirimat against your viral isolate using a plaque reduction neutralization test (PRNT) or a similar cytopathic effect (CPE) assay. A significant increase (e.g., >10-fold) in the EC50 value compared to a wild-type, sensitive strain is indicative of resistance.[10][11]

  • Genotypic Analysis: The F13L gene of the viral isolate should be sequenced to identify mutations.[3][12] Comparing the sequence to a wild-type reference can identify the specific amino acid substitutions responsible for resistance.[13]

Q3: What are the primary in vitro strategies to overcome tecovirimat resistance?

A3: The leading strategy to combat tecovirimat resistance is the use of combination therapies with antiviral agents that have different mechanisms of action.[1][14][15] This approach can create a higher genetic barrier to the development of resistance and may exhibit synergistic effects.

Promising combination strategies include:

  • Direct-Acting Antivirals: Combining tecovirimat with other antivirals that target different viral proteins, such as the viral DNA polymerase inhibitors cidofovir or brincidofovir.[2]

  • Host-Targeted Antivirals: Utilizing drugs that target host cellular factors essential for viral replication. This can be particularly effective as the virus is less likely to develop resistance to a drug targeting a host protein. Examples include:

    • Mycophenolate Mofetil (MMF): An immunosuppressive agent that also inhibits vaccinia and mpox viruses.[1][14][15]

    • IMP-1088: An N-myristoyltransferase (NMT) inhibitor.[1][14][15]

Q4: Are there novel inhibitors being developed that are effective against tecovirimat-resistant strains?

A4: Research is ongoing to develop new antivirals that can bypass tecovirimat resistance.[2][5] In silico, fragment-based drug discovery approaches are being used to generate novel compounds that target the F13 protein.[16] These new candidates may have different binding modes or higher affinities that are not compromised by the existing resistance mutations.[16]

Troubleshooting Guides

Problem: Inconsistent EC50 values in plaque reduction assays.

Potential Cause Troubleshooting Step
Cell monolayer variability Ensure a consistent cell seeding density and that monolayers are confluent and healthy at the time of infection.
Virus titer inaccuracies Re-titer the viral stock to ensure a consistent multiplicity of infection (MOI) is used for each experiment.
Drug degradation Prepare fresh drug dilutions for each experiment. Store stock solutions at the recommended temperature and protect from light if necessary.
Inconsistent incubation times Strictly adhere to the defined incubation periods for virus adsorption, drug treatment, and plaque development.

Problem: Suspected tecovirimat resistance, but no mutations found in the F13L gene.

Potential Cause Troubleshooting Step
Mutations outside the sequenced region Sequence the entire F13L gene and flanking regions to ensure no mutations were missed.
Alternative resistance mechanisms While F13L mutations are the primary cause, other viral or host factors could theoretically contribute to reduced sensitivity.[3] Consider whole-genome sequencing of the resistant isolate to identify other potential mutations.
Experimental artifact Repeat the phenotypic assay with carefully controlled conditions and a new batch of reagents to rule out experimental error.

Quantitative Data Summary

Table 1: In Vitro Efficacy of Tecovirimat and Combination Therapies Against Orthopoxviruses

Compound Virus Assay EC50 CC50 Selectivity Index (SI) Reference
Tecovirimat (Wild-Type)Monkeypox VirusPlaque Reduction5.9 nM>10,000 nM>1695[10]
Tecovirimat (N267D mutant)Monkeypox VirusPlaque Reduction2103 nM>10,000 nM>4.7[10]
Tecovirimat (N267del mutant)Monkeypox VirusCPE Assay1.488 - 3.977 µMN/AN/A[11]
Mycophenolate Mofetil (MMF)Vaccinia VirusNluc Reporter Assay0.08 µM17.5 µM218.8[14]
IMP-1088Vaccinia VirusNluc Reporter Assay0.003 µM1.9 µM633.3[14]

EC50 (Half-maximal Effective Concentration), CC50 (Half-maximal Cytotoxic Concentration), SI (Selectivity Index = CC50/EC50)

Table 2: Fold-Resistance of Tecovirimat in Mutant Monkeypox Virus Isolates

Mutation in F13 (VP37) Fold-Increase in EC50 (Compared to Wild-Type) Reference
N267D~350-fold[10]
N267del85 to 230-fold[11]
G277C13.5-fold[4]

Experimental Protocols & Visualizations

Protocol 1: Determination of EC50 by Plaque Reduction Neutralization Test (PRNT)

Objective: To determine the concentration of an antiviral compound that inhibits the formation of viral plaques by 50%.

Materials:

  • Vero E6 or A549 cells

  • 6-well plates

  • Wild-type and/or resistant mpox virus stock

  • This compound and/or other antiviral compounds

  • Culture medium (e.g., DMEM with 2% FBS)

  • Staining solution (e.g., Crystal Violet in methanol/formaldehyde)

Procedure:

  • Cell Seeding: Seed Vero E6 cells in 6-well plates at a density that will result in a confluent monolayer the next day.

  • Drug Dilution: Prepare serial dilutions of tecovirimat in culture medium.

  • Infection: Aspirate the growth medium from the cells and infect the monolayers with the virus at a concentration calculated to produce 50-100 plaques per well.

  • Virus Adsorption: Incubate for 1 hour at 37°C to allow the virus to adsorb to the cells.

  • Drug Application: After adsorption, remove the virus inoculum and add the medium containing the different concentrations of the antiviral drug. Include a "no drug" virus control.

  • Incubation: Incubate the plates for 72 hours at 37°C in a CO2 incubator to allow for plaque formation.

  • Staining: Aspirate the medium, fix the cells (e.g., with 10% formalin), and then stain the monolayer with Crystal Violet solution.

  • Plaque Counting: Wash the plates with water and allow them to dry. Count the number of plaques in each well.

  • Calculation: Calculate the percentage of plaque inhibition for each drug concentration relative to the virus control. The EC50 value is determined by plotting the percentage of inhibition against the drug concentration and using a non-linear regression model.

experimental_workflow_prnt cluster_prep Preparation cluster_infection Infection & Treatment cluster_analysis Analysis seed 1. Seed Cells in 6-well Plates infect 3. Infect Cell Monolayer seed->infect dilute 2. Prepare Serial Drug Dilutions treat 5. Add Drug Dilutions dilute->treat adsorb 4. Virus Adsorption (1 hr) infect->adsorb adsorb->treat incubate 6. Incubate (72 hrs) treat->incubate stain 7. Fix and Stain Plaques incubate->stain count 8. Count Plaques stain->count calculate 9. Calculate EC50 count->calculate

Caption: Workflow for Plaque Reduction Neutralization Test (PRNT).

Signaling Pathway: Tecovirimat's Mechanism and Resistance

This diagram illustrates how tecovirimat inhibits the formation of the extracellular enveloped virus (EEV) and how mutations in the F13 protein confer resistance.

tecovirimat_mechanism cluster_wt Wild-Type Virus Pathway cluster_teco Tecovirimat Action cluster_res Resistance Mechanism f13_mono F13 Monomer wrapping Golgi Wrapping f13_mono->wrapping f13_dimer Stabilized F13 Dimer f13_mono->f13_dimer imv Intracellular Mature Virus (IMV) imv->f13_mono recruits eev Extracellular Enveloped Virus (EEV) wrapping->eev Egress teco Tecovirimat teco->f13_dimer acts as 'molecular glue' no_bind Tecovirimat Cannot Bind/Stabilize teco->no_bind block Wrapping Blocked f13_dimer->block f13_mutant Mutant F13 Monomer (e.g., N267D) f13_mutant->no_bind wrapping_res Wrapping Proceeds no_bind->wrapping_res eev_res EEV Egress wrapping_res->eev_res

Caption: Tecovirimat mechanism of action and viral resistance pathway.

Logical Diagram: Combination Therapy Strategy

This diagram outlines the rationale for using combination therapy to overcome tecovirimat resistance.

combination_therapy cluster_combo Combination Agent Teco Tecovirimat F13 Viral Protein F13 (Wrapping) Teco->F13 Inhibits Resist Resistance (F13 Mutation) F13->Resist Develops Synergy Synergistic Effect & Higher Barrier to Resistance F13->Synergy Resist->Synergy Overcome Combo e.g., MMF, IMP-1088, Cidofovir HostTarget Host NMT / Viral DNA Polymerase Combo->HostTarget Inhibits HostTarget->Synergy

Caption: Rationale for using combination therapy against tecovirimat resistance.

References

tecovirimat monohydrate cytotoxicity assessment in different cell lines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the cytotoxicity of tecovirimat monohydrate. It includes a summary of cytotoxicity data, detailed experimental protocols, troubleshooting guides for common laboratory assays, and a frequently asked questions section.

Quantitative Cytotoxicity Data

Tecovirimat generally exhibits low cytotoxicity in a variety of cell lines, contributing to a high selectivity index for its antiviral activity against orthopoxviruses. The 50% cytotoxic concentration (CC50) is a key measure of a compound's safety profile.

Cell LineCell TypeCC50 ValueExposure TimeAssay Method
Calu-3Human lung adenocarcinoma14.13 nM (ranging from 11.71 to 17.14 nM)48 hoursCellTiter-Glo
Calu-3Human lung adenocarcinoma11.02 nM (ranging from 9.3 to 13.22 nM)72 hoursCellTiter-Glo
VariousMouse, rabbit, monkey, and human cell lines>50 µMNot specifiedNot specified

Note: The provided data indicates that while tecovirimat shows some level of metabolic effect on Calu-3 cells at nanomolar concentrations in the CellTiter-Glo assay, it is generally considered to have low cytotoxicity at concentrations effective against orthopoxviruses. The selectivity index (SI), calculated as the ratio of CC50 to the 50% effective concentration (EC50), is a critical parameter. For tecovirimat, the EC50 against various orthopoxviruses, including monkeypox and variola virus, ranges from 0.009 to 0.067 µM.[1][2] This results in a favorable selectivity index.

Experimental Protocols

Accurate assessment of cytotoxicity is crucial for interpreting the antiviral efficacy of tecovirimat. Below are detailed methodologies for commonly used cytotoxicity assays.

CellTiter-Glo® Luminescent Cell Viability Assay

This assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.

Materials:

  • CellTiter-Glo® Reagent

  • Opaque-walled multiwell plates (96-well or 384-well)

  • Multichannel pipette

  • Luminometer

Procedure:

  • Cell Plating: Seed cells in opaque-walled multiwell plates at a density that ensures logarithmic growth during the experiment. The volume of cell suspension is typically 100 µL for 96-well plates or 25 µL for 384-well plates. Include wells with medium only for background measurement.

  • Compound Addition: Add various concentrations of this compound to the experimental wells. Ensure the final solvent concentration (e.g., DMSO) is consistent across all wells and does not exceed a level that affects cell viability.

  • Incubation: Incubate the plates for the desired exposure time (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • Reagent Preparation and Addition: Equilibrate the CellTiter-Glo® Reagent to room temperature. Add a volume of the reagent equal to the volume of cell culture medium in each well.

  • Lysis and Signal Stabilization: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis. Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measurement: Record the luminescence using a luminometer.

  • Data Analysis: Subtract the average background luminescence from all experimental values. Calculate the percentage of viable cells relative to the untreated control wells. The CC50 value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Cytopathic Effect (CPE) Reduction Assay

This assay is often used to assess the antiviral activity of a compound and can concurrently provide information on its cytotoxicity.

Materials:

  • Appropriate host cell line (e.g., Vero E6)

  • Virus stock

  • 96-well tissue culture plates

  • Culture medium

  • Neutral red or other viability stain

  • Microplate reader

Procedure:

  • Cell Plating: Seed host cells in 96-well plates to form a confluent monolayer.

  • Compound and Virus Addition: In parallel plates, prepare serial dilutions of this compound. On one set of plates ("Antiviral Activity"), infect the cell monolayer with the virus and then add the compound dilutions. On a separate set of plates ("Cytotoxicity"), add only the compound dilutions without the virus. Include untreated and uninfected cell controls, as well as virus-only controls.

  • Incubation: Incubate the plates at 37°C in a humidified incubator with 5% CO2 until the desired level of CPE (typically >80%) is observed in the virus control wells.

  • Cell Viability Staining: Remove the medium and stain the cells with a viability dye such as neutral red. After incubation with the dye, wash the cells and extract the dye.

  • Measurement: Read the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: For the cytotoxicity plate, calculate the percentage of cell viability relative to the untreated, uninfected control. Determine the CC50 from the dose-response curve. For the antiviral activity plate, calculate the percentage of CPE reduction relative to the virus control and determine the EC50.

Troubleshooting Guides and FAQs

Frequently Asked Questions (FAQs)

Q1: Why is the CC50 value for tecovirimat different in various publications?

A1: Variations in CC50 values can arise from several factors, including the specific cell line used, the duration of drug exposure, the metabolic state of the cells, the specific cytotoxicity assay employed, and lot-to-lot variability of the compound. It is crucial to consider these experimental details when comparing data across different studies.

Q2: How do I distinguish between a direct cytotoxic effect and an antiviral effect that leads to cell protection?

A2: It is essential to run a parallel cytotoxicity assay on uninfected cells. This allows you to determine the concentration at which tecovirimat itself affects cell viability (the CC50). The antiviral effect is observed in infected cells where the compound protects the cells from virus-induced death at concentrations well below its CC50. The selectivity index (SI = CC50/EC50) is a key indicator of a compound's specific antiviral activity. A high SI value suggests that the antiviral effect is not due to general cytotoxicity.

Q3: What is the mechanism of action of tecovirimat, and is it expected to be cytotoxic?

A3: Tecovirimat is not a traditional cytotoxic agent. Its mechanism of action involves the inhibition of the orthopoxvirus VP37 protein (encoded by the F13L gene in vaccinia virus), which is essential for the formation of the extracellular enveloped virus.[3] By blocking this step, tecovirimat prevents the cell-to-cell spread of the virus.[3] This targeted mechanism is not designed to directly kill host cells, which explains its generally low cytotoxicity.

Troubleshooting Common Issues in Cytotoxicity Assays
IssuePossible Cause(s)Suggested Solution(s)
High background in CellTiter-Glo® assay - Contamination of reagents or plates.- High intrinsic luminescence of the compound.- Use sterile techniques and fresh reagents.- Test the compound in cell-free medium to check for intrinsic luminescence.
High variability between replicate wells - Uneven cell seeding.- Edge effects in the multiwell plate.- Incomplete mixing of the reagent.- Ensure a homogenous cell suspension before and during plating.- Avoid using the outer wells of the plate for experimental samples.- Ensure thorough but gentle mixing after reagent addition.
Observed cytotoxicity at low concentrations - The specific cell line may be particularly sensitive.- The compound may have degraded or is impure.- Test the compound in a different, less sensitive cell line for comparison.- Verify the purity and stability of the this compound stock solution.
No dose-response curve observed - The concentration range tested is too narrow or not appropriate.- The compound is not cytotoxic within the tested range.- Broaden the concentration range of the compound.- If no cytotoxicity is observed even at high concentrations, this indicates a low toxicity profile.

Visualizations

Tecovirimat_Mechanism_of_Action cluster_cell Infected Host Cell Intracellular_Mature_Virus Intracellular Mature Virus (IMV) Golgi Trans-Golgi Network Intracellular_Mature_Virus->Golgi Moves to Wrapping Wrapping Process Golgi->Wrapping Enveloped_Virus Intracellular Enveloped Virus (IEV) Wrapping->Enveloped_Virus Forms Extracellular_Space Extracellular Space Enveloped_Virus->Extracellular_Space Transported to cell surface and released Tecovirimat Tecovirimat VP37 VP37 Protein Tecovirimat->VP37 VP37->Wrapping Essential for Cell_to_Cell_Spread Cell-to-Cell Spread Extracellular_Space->Cell_to_Cell_Spread Leads to Cytotoxicity_Assay_Workflow start Start plate_cells Plate cells in multiwell plates start->plate_cells add_compound Add serial dilutions of This compound plate_cells->add_compound incubate Incubate for specified duration (e.g., 48h, 72h) add_compound->incubate add_reagent Add viability reagent (e.g., CellTiter-Glo) incubate->add_reagent measure Measure signal (Luminescence/Absorbance) add_reagent->measure analyze Analyze data and calculate CC50 measure->analyze end End analyze->end

References

troubleshooting inconsistent results in tecovirimat monohydrate experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with tecovirimat monohydrate. The information is designed to address common issues that may lead to inconsistent experimental results.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: Why am I observing reduced or no efficacy of tecovirimat in my in vitro assay?

A1: Several factors can contribute to a decrease in tecovirimat's antiviral activity. Consider the following possibilities:

  • Viral Resistance: The most significant factor is the potential for the virus to develop resistance. Tecovirimat targets the orthopoxvirus VP37 protein (encoded by the F13L gene).[1][2][3] Single amino acid changes in this protein can lead to resistance.[4][5][6] This is particularly prevalent in situations with prolonged drug exposure or in immunocompromised models.[4][7]

    • Troubleshooting:

      • Sequence the F13L gene of your viral stock to check for known resistance mutations.[4][7]

      • If resistance is confirmed, consider using a different viral stock or a combination therapy approach.[7]

  • Drug Solubility and Concentration: this compound is a BCS Class II drug, meaning it has low solubility in aqueous solutions.[8][9] Inconsistent dissolution can lead to lower-than-expected effective concentrations in your assay.

    • Troubleshooting:

      • Ensure the compound is fully dissolved in a suitable solvent (e.g., DMSO) before diluting it in your cell culture medium.

      • The oral formulation's bioavailability is increased when taken with a high-fat meal, highlighting the importance of lipids for absorption, which may have implications for in vitro formulation.[1][10]

      • Consider the use of solubilizing agents like hydroxypropyl-β-cyclodextrin, which is used in the intravenous formulation.[11]

  • Assay-Specific Issues: The variability could stem from the experimental setup itself.

    • Troubleshooting:

      • Cell Line Variability: Different cell lines (e.g., Vero E6, BSC-40, Calu-3) can yield different results.[12] Ensure you are using a consistent and appropriate cell line for your specific orthopoxvirus.

      • Assay Type: Plaque reduction neutralization tests (PRNT), cytopathic effect (CPE) assays, and PCR-based methods can have different sensitivities and endpoints.[5][12][13] Ensure your chosen assay is validated for your experimental conditions.

      • Inconsistent Viral Titers: Inaccurate initial viral titers will lead to variability in infection rates and, consequently, in the perceived efficacy of the drug.

Q2: My experimental results with tecovirimat are not consistent across different batches of the compound. What could be the cause?

A2: Batch-to-batch variability can arise from issues related to the compound's physical properties.

  • Polymorphism: Tecovirimat exists in different polymorphic forms, such as crystalline this compound Form I, an amorphous form, and hemihydrate Form V.[8][9] These forms can have different solubility and dissolution rates, leading to inconsistencies. The approved oral formulation uses the thermodynamically stable crystalline Form I.[9]

    • Troubleshooting:

      • Verify the polymorphic form of your this compound batch, if possible, through characterization techniques like X-ray powder diffraction (XRPD).

      • Ensure consistent sourcing and handling of the compound to minimize variability.

  • Compound Stability: While generally stable, improper storage or handling could lead to degradation.

    • Troubleshooting:

      • Store the compound as recommended by the manufacturer, typically in a cool, dry, and dark place.

      • Prepare fresh stock solutions for each experiment and avoid repeated freeze-thaw cycles.

Q3: I am seeing discrepancies between my in vitro and in vivo results. Why might this be happening?

A3: A disconnect between in vitro and in vivo data is common in drug development and can be attributed to several factors related to the drug's pharmacokinetic and pharmacodynamic properties.

  • Pharmacokinetics (PK):

    • Absorption: Oral bioavailability of tecovirimat is significantly influenced by food, with a high-fat meal increasing exposure.[1][8] This effect will not be replicated in a standard in vivo study unless specifically accounted for.

    • Metabolism: Tecovirimat is metabolized by UGT1A1 and UGT1A4 and is an inducer of CYP3A and CYP2B6.[1][8] The metabolic profile in your animal model might differ from humans or not be active in your in vitro system.

    • Distribution: Tecovirimat is highly protein-bound (77-82%).[1][8] This can affect the amount of free drug available to act on the virus in an in vivo setting, a factor not typically present in in vitro assays.

  • Host Factors: The efficacy of tecovirimat can be reduced in immunocompromised individuals.[1] Your in vivo model's immune status will play a crucial role in the overall outcome.

Q4: Are there known mutations that confer resistance to tecovirimat?

A4: Yes, several mutations in the F13L gene (encoding the VP37 protein) have been associated with tecovirimat resistance. These often arise in immunocompromised patients undergoing prolonged treatment.[4][7]

Quantitative Data Summary

Table 1: In Vitro Efficacy of Tecovirimat Against Various Orthopoxviruses

VirusEC50 (µM)Reference
Variola Virus0.016–0.067[8]
Monkeypox Virus0.014–0.039[8]
Rabbitpox Virus0.015[8]
Vaccinia Virus0.009[8]
Cowpox VirusNot specified (complete CPE inhibition)[8]

Table 2: Key Pharmacokinetic Parameters of Tecovirimat in Humans

ParameterOral Administration (600 mg)Intravenous Administration (200 mg)Reference
Tmax (Time to Peak Concentration) 4–6 hoursNot Applicable[1][8]
Volume of Distribution (Vd) 1030 L383 L[1][8]
Plasma Protein Binding 77–82%77–82%[1][8]
Elimination Half-life ~19 hours~21 hours[8]
Clearance 31 L/h13 L/h[14]

Experimental Protocols

Protocol 1: In Vitro Cytopathic Effect (CPE) Reduction Assay

This protocol is a general guideline for assessing the antiviral activity of tecovirimat by measuring the inhibition of virus-induced cell death.

  • Cell Plating: Seed a suitable cell line (e.g., Vero E6) in a 96-well plate at a density that will result in a confluent monolayer after 24 hours of incubation.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a series of 2-fold or 10-fold serial dilutions in cell culture medium.

  • Infection and Treatment:

    • Remove the growth medium from the cells.

    • Infect the cells with the desired orthopoxvirus at a specific multiplicity of infection (MOI).

    • Immediately after infection, add the prepared tecovirimat dilutions to the wells. Include a virus-only control (no drug) and a cell-only control (no virus, no drug).

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 48 to 72 hours, or until significant CPE is observed in the virus-only control wells.[12]

  • Quantification of CPE:

    • Visually score the wells for the percentage of CPE.

    • Alternatively, use a cell viability assay (e.g., MTS or neutral red uptake) to quantify the number of viable cells.

  • Data Analysis: Calculate the 50% effective concentration (EC50), which is the concentration of tecovirimat that reduces the CPE by 50% compared to the virus-only control.

Protocol 2: Real-Time PCR for Viral Load Quantification

This protocol can be used to quantify viral DNA in cell culture supernatants or tissue homogenates from animal studies.

  • Sample Collection: Collect samples (e.g., cell culture supernatant, tissue) at desired time points post-infection.

  • DNA Extraction: Extract total DNA from the samples using a commercial viral DNA extraction kit according to the manufacturer's instructions.

  • Real-Time PCR Setup:

    • Prepare a master mix containing a suitable PCR buffer, dNTPs, a DNA polymerase, and primers/probes specific for a conserved region of the orthopoxvirus genome.

    • Add a specific volume of the extracted DNA to each well of a PCR plate.

    • Include a standard curve of known viral DNA concentrations to allow for absolute quantification. Also, include no-template controls.

  • PCR Amplification: Run the PCR plate on a real-time PCR instrument using an appropriate thermal cycling protocol.

  • Data Analysis: Determine the cycle threshold (Ct) values for each sample.[15] Use the standard curve to calculate the viral genome copies per mL or per gram of tissue.

Visualizations

Tecovirimat_Mechanism_of_Action cluster_virus_lifecycle Orthopoxvirus Replication cluster_tecovirimat_action Tecovirimat Intervention IMV Intracellular Mature Virion (IMV) Wrapping Wrapping with Endosomal Membranes IMV->Wrapping EEV Extracellular Enveloped Virion (EEV) Wrapping->EEV VP37 VP37/F13L Protein Wrapping->VP37 Mediated by Egress Cell Egress & Spread EEV->Egress Tecovirimat Tecovirimat Inhibition Inhibition Tecovirimat->Inhibition VP37->Inhibition Inhibition->Wrapping Blocks

Caption: Mechanism of action of tecovirimat.

Troubleshooting_Workflow Start Inconsistent/Reduced Tecovirimat Efficacy Observed CheckVirus Check for Viral Resistance Start->CheckVirus CheckCompound Verify Compound Integrity & Solubility Start->CheckCompound CheckAssay Review Assay Protocol & Parameters Start->CheckAssay Sequence Sequence F13L Gene CheckVirus->Sequence Solubility Test Compound Solubility and Dissolution CheckCompound->Solubility Polymorph Check Polymorphic Form (if possible) CheckCompound->Polymorph CellLine Confirm Cell Line Suitability & Health CheckAssay->CellLine Controls Validate Assay Controls (Virus Titer, etc.) CheckAssay->Controls Mutation Resistance Mutation Found? Sequence->Mutation Mutation->CheckCompound No NewStock Use New Virus Stock or Combination Therapy Mutation->NewStock Yes OptimizeSol Optimize Solubilization (e.g., new solvent, excipients) Solubility->OptimizeSol OptimizeAssay Optimize Assay Conditions (e.g., MOI, incubation time) Controls->OptimizeAssay

Caption: Troubleshooting decision tree for inconsistent results.

References

Tecovirimat Monohydrate Quality Control & Purity Analysis: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the quality control and purity analysis of tecovirimat monohydrate.

Frequently Asked Questions (FAQs)

Q1: What are the primary analytical methods for determining the purity of this compound?

A1: The most common and recommended method for purity analysis of this compound is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection.[1] Liquid Chromatography-Mass Spectrometry (LC-MS) is also employed, particularly for impurity identification and quantification of the drug in biological matrices.[2][3]

Q2: What are the known impurities associated with this compound?

A2: Impurities in this compound can originate from the manufacturing process (process-related impurities) or from degradation. A recent study focused on the systematic identification, synthesis, and control of critical impurities, including potential genotoxic impurities.[4][5] It is crucial to control these impurities to ensure the safety and efficacy of the final drug product.[4][5]

Q3: What are the typical acceptance criteria for an HPLC method validation for tecovirimat analysis according to ICH guidelines?

A3: As per ICH guidelines, a validated HPLC method for tecovirimat should meet specific acceptance criteria for various parameters.[1] A summary of these parameters and their typical acceptance criteria is provided in the table below.

Validation ParameterAcceptance Criteria
Linearity (Correlation Coefficient, R²) R² > 0.99[2]
Accuracy (% Recovery) Typically between 98.0% and 102.0%
Precision (% RSD) Repeatability (Intra-day): ≤ 2% Intermediate Precision (Inter-day): ≤ 2%
Specificity/Selectivity The method should be able to resolve the tecovirimat peak from impurities and degradation products.
Limit of Detection (LOD) Signal-to-noise ratio of 3:1
Limit of Quantification (LOQ) Signal-to-noise ratio of 10:1
Robustness The method should remain unaffected by small, deliberate variations in method parameters.

Q4: What are the different polymorphic forms of tecovirimat, and which one is used in the approved drug product?

A4: Tecovirimat can exist in various polymorphic forms. The crystalline this compound Form I is the specific form used in the development of the marketed capsule dosage form.[6]

Troubleshooting Guides

This section provides solutions to common problems encountered during the HPLC analysis of this compound.

Problem 1: Poor Peak Shape (Tailing or Fronting)

Possible Causes & Solutions

CauseSolution
Column Overload Reduce the sample concentration or injection volume.
Secondary Interactions Adjust the mobile phase pH to suppress the ionization of silanol groups on the stationary phase. A pH of around 3.0 has been used successfully.[1]
Column Contamination Wash the column with a strong solvent or, if necessary, replace the column.
Void in the Column If a void is suspected at the column inlet, it may need to be repacked or the column replaced.
Problem 2: Inconsistent Retention Times

Possible Causes & Solutions

CauseSolution
Fluctuations in Mobile Phase Composition Ensure the mobile phase is thoroughly mixed and degassed. If using a gradient, ensure the pump is functioning correctly.
Temperature Variations Use a column oven to maintain a consistent temperature.
Column Equilibration Ensure the column is adequately equilibrated with the mobile phase before injecting the sample.
Pump Issues Check for leaks in the pump and ensure check valves are functioning correctly.
Problem 3: Extraneous Peaks in the Chromatogram

Possible Causes & Solutions

CauseSolution
Sample Contamination Ensure proper sample handling and preparation. Use high-purity solvents.
Carryover from Previous Injection Implement a robust needle wash protocol and inject a blank solvent run to check for carryover.
Mobile Phase Contamination Prepare fresh mobile phase using high-purity solvents and filter it before use.
Degradation of Tecovirimat Investigate the stability of tecovirimat in the chosen sample solvent and under the analytical conditions.

Experimental Protocols

RP-HPLC Method for Purity Analysis of Tecovirimat

This protocol is based on a published method for the analysis of tecovirimat.[1]

1. Chromatographic Conditions:

  • HPLC System: Agilent (Autosampler) Gradient System with DAD Detector or equivalent.

  • Column: C18 (Waters), 150mm x 4.6 mm i.d., 5µm particle size.

  • Mobile Phase: Methanol: 0.1% Acetic Acid (72:38 v/v), pH adjusted to 3.1.

  • Flow Rate: 0.8 ml/min.

  • Detection Wavelength: 222 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: Ambient.

2. Preparation of Standard Solution:

  • Accurately weigh about 5 mg of tecovirimat reference standard.

  • Dissolve in a suitable solvent (e.g., methanol and water) in a 100 ml volumetric flask and make up to volume to obtain a stock solution of 50 µg/ml.

  • Further dilute the stock solution with the mobile phase to prepare working standards of desired concentrations (e.g., 5, 10, 15, 20, 25 µg/ml) for linearity studies.

3. Preparation of Sample Solution:

  • For bulk drug, prepare a solution of similar concentration to the standard solution.

  • For dosage forms (capsules), the contents of the capsules should be accurately weighed and dissolved in a suitable solvent, followed by filtration and dilution to the desired concentration.

4. Analysis:

  • Equilibrate the column with the mobile phase until a stable baseline is obtained.

  • Inject the standard and sample solutions.

  • Record the chromatograms and calculate the purity based on the peak area of tecovirimat and any impurities.

Visualizations

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Weigh Tecovirimat Sample Dissolve_Sample Dissolve & Dilute Sample Sample->Dissolve_Sample Standard Weigh Tecovirimat Standard Dissolve_Standard Dissolve & Dilute Standard Standard->Dissolve_Standard Injector Inject into HPLC Dissolve_Sample->Injector Dissolve_Standard->Injector Column C18 Column Separation Injector->Column Detector UV Detection at 222 nm Column->Detector Chromatogram Generate Chromatogram Detector->Chromatogram Integration Peak Integration & Area Calculation Chromatogram->Integration Report Purity & Impurity Profile Report Integration->Report

Caption: Workflow for Tecovirimat Purity Analysis by HPLC.

Troubleshooting_Tree cluster_retention Retention Time Issues cluster_peakshape Peak Shape Issues cluster_pressure Pressure Issues Start HPLC Analysis Issue RT_Problem Inconsistent Retention Time? Start->RT_Problem Peak_Problem Poor Peak Shape? Start->Peak_Problem Pressure_Problem Abnormal Pressure? Start->Pressure_Problem Check_Mobile_Phase Verify Mobile Phase Composition & Degassing RT_Problem->Check_Mobile_Phase Yes Check_Temp Check Column Temperature Stability RT_Problem->Check_Temp Check_Pump Inspect Pump for Leaks RT_Problem->Check_Pump Check_Overload Reduce Sample Concentration Peak_Problem->Check_Overload Yes Adjust_pH Optimize Mobile Phase pH Peak_Problem->Adjust_pH Clean_Column Wash or Replace Column Peak_Problem->Clean_Column Check_Blockage Check for System Blockages Pressure_Problem->Check_Blockage High Check_Leak Inspect for Leaks Pressure_Problem->Check_Leak Low

Caption: Decision Tree for HPLC Troubleshooting.

References

minimizing off-target effects of tecovirimat monohydrate in cellular assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the use of tecovirimat monohydrate in cellular assays. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing off-target effects and troubleshooting common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of tecovirimat?

A1: Tecovirimat is a potent antiviral agent that targets the orthopoxvirus protein p37, which is encoded by the F13L gene. This protein is essential for the formation of the viral envelope and the subsequent production of extracellular enveloped virus (EEV), which is crucial for cell-to-cell spread.[1][2][3] Tecovirimat acts as a "molecular glue," inducing the dimerization of the F13 phospholipase, which prevents its interaction with cellular partners and blocks the wrapping of mature virions.[1][2][4] This targeted action effectively halts the dissemination of the virus from infected cells.

Q2: What are the known on-target effects of tecovirimat in cellular assays?

A2: The primary on-target effect of tecovirimat is the inhibition of orthopoxvirus replication. In cellular assays, this is typically observed as a reduction in virus-induced cytopathic effect (CPE), plaque formation, and the production of infectious virus particles.[5][6][7] The effective concentration (EC50) of tecovirimat against various orthopoxviruses is in the nanomolar range, demonstrating its high potency.[5][7]

Q3: What are the potential off-target effects of tecovirimat that I should be aware of in my cellular assays?

A3: While tecovirimat is highly selective for its viral target, some off-target effects have been reported or predicted:

  • Induction of Cytochrome P450 Enzymes: Tecovirimat and its metabolites have been shown to induce the expression of CYP3A4 and CYP2B6 in primary human hepatocytes.[1][8] This is a clinically relevant interaction and should be considered in cellular models that express these enzymes, as it could affect the metabolism of other compounds in co-treatment studies.

  • Predicted Interaction with Human Phospholipases: An in silico study has suggested that tecovirimat may interact with human phospholipase D (PLD) family members, specifically PLD3 and PLD4.[6] While experimental validation in cellular assays is limited, this suggests a potential for tecovirimat to interfere with cellular processes involving these enzymes.

  • Mitochondrial Alterations: In monkeypox virus-infected Calu-3 cells, structural modifications and perinuclear relocation of mitochondria have been observed.[9][10] While this was noted in the context of infection, it is an area to consider for potential direct effects of the drug on mitochondrial function in uninfected cells, although direct evidence is currently lacking.

Q4: What is the solubility of this compound and what is the recommended solvent?

A4: this compound has low solubility in water.[11] The recommended solvent for preparing stock solutions for cellular assays is dimethyl sulfoxide (DMSO).[11] It is highly soluble in fresh DMSO, with concentrations of up to 75 mg/mL (199.29 mM) being achievable.[11]

Troubleshooting Guide

This guide addresses common issues encountered when using this compound in cellular assays.

Problem 1: Precipitate formation upon addition of tecovirimat to cell culture medium.

  • Cause: Tecovirimat has low aqueous solubility. When a concentrated DMSO stock solution is diluted into an aqueous cell culture medium, the drug can precipitate out of solution. This is a common issue with hydrophobic compounds.[3][12][13]

  • Solution:

    • Optimize Final DMSO Concentration: Keep the final concentration of DMSO in the cell culture medium as low as possible, ideally below 0.5%, as higher concentrations can be toxic to cells.[14] Perform a solvent tolerance test for your specific cell line to determine the maximum permissible DMSO concentration.[14]

    • Serial Dilutions: Instead of a single large dilution, perform serial dilutions of your DMSO stock in pre-warmed cell culture medium. This gradual decrease in DMSO concentration can help keep the compound in solution.[12]

    • Pre-warm Medium: Always use pre-warmed (37°C) cell culture medium for dilutions.

    • Increase Protein Content: If using a low-serum or serum-free medium, consider whether the experimental design allows for the addition of a small amount of serum or bovine serum albumin (BSA), as proteins can help to stabilize hydrophobic compounds.

Problem 2: High background or inconsistent results in fluorescence-based assays.

  • Solution:

    • Run a Compound-Only Control: Include wells with your final concentration of tecovirimat in the assay medium but without cells or the fluorescent probe to check for autofluorescence.

    • Test for Quenching: Include a control with the fluorescent probe and tecovirimat to see if the compound quenches the fluorescent signal.

    • Use a Different Fluorophore: If interference is suspected, consider using a fluorescent probe with a different excitation and emission spectrum.

    • Use a Label-Free Detection Method: If possible, an orthogonal, label-free method can be used to validate findings.

Problem 3: Unexpected cytotoxicity observed in uninfected cells.

  • Cause: While generally well-tolerated in vitro, high concentrations of tecovirimat or its solvent (DMSO) can cause cytotoxicity.[10][17] Off-target effects, though not fully characterized, could also contribute to cell death at high concentrations.

  • Solution:

    • Determine the CC50: Perform a cytotoxicity assay (e.g., MTT or CellTiter-Glo) on uninfected cells to determine the 50% cytotoxic concentration (CC50) of tecovirimat for your specific cell line.[10] Always work with concentrations well below the CC50 for antiviral efficacy studies.

    • Solvent Toxicity Control: Ensure you have a vehicle control (medium with the same final concentration of DMSO) in all experiments to account for any solvent-induced toxicity.

    • Apoptosis vs. Necrosis: If cytotoxicity is observed, consider performing assays to distinguish between apoptosis (e.g., caspase activation) and necrosis (e.g., LDH release) to better understand the mechanism of cell death.

Decision Tree for Troubleshooting Common Issues

Troubleshooting_Tecovirimat_Assays start Start Troubleshooting issue What is the primary issue? start->issue precipitate Precipitate in Media issue->precipitate Precipitation fluorescence_issue Inconsistent Fluorescence Data issue->fluorescence_issue Fluorescence Issues cytotoxicity_issue Unexpected Cytotoxicity issue->cytotoxicity_issue Cytotoxicity check_dmso Check final DMSO concentration precipitate->check_dmso run_controls Run compound-only and quenching controls fluorescence_issue->run_controls check_cc50 Determine CC50 in your cell line cytotoxicity_issue->check_cc50 dmso_high Is it >0.5% or toxic level? check_dmso->dmso_high Yes warm_media Use pre-warmed media? check_dmso->warm_media No reduce_dmso Lower DMSO concentration (e.g., serial dilutions) dmso_high->reduce_dmso use_warm Always use pre-warmed (37°C) media warm_media->use_warm No consider_protein Consider adding serum/BSA (if compatible with assay) warm_media->consider_protein Yes interference_detected Interference detected? run_controls->interference_detected change_fluorophore Switch to a different fluorophore or label-free method interference_detected->change_fluorophore Yes no_interference No interference. Check other assay parameters. interference_detected->no_interference No concentration_high Is working concentration close to CC50? check_cc50->concentration_high lower_concentration Use concentrations well below CC50 concentration_high->lower_concentration Yes check_vehicle_control Check vehicle (DMSO) control concentration_high->check_vehicle_control No distinguish_death Perform apoptosis/necrosis assays to understand mechanism check_vehicle_control->distinguish_death

Caption: Troubleshooting decision tree for common issues with tecovirimat in cellular assays.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound from various in vitro studies.

Table 1: In Vitro Efficacy of Tecovirimat Against Orthopoxviruses

VirusCell LineAssay TypeEC50 (µM)Reference
Monkeypox VirusVeroPlaque Reduction0.0127[5]
Monkeypox VirusVeroCytopathic Effect0.014 - 0.039[7]
Vaccinia Virus-Cytopathic Effect0.009[7]
Cowpox Virus--0.48[18]
Ectromelia Virus--0.05[18]

Table 2: In Vitro Cytotoxicity of Tecovirimat

Cell LineAssay TypeIncubation TimeCC50 (µM)Reference
Calu-3CellTiter-Glo48 hours0.01413[10][11]
Calu-3CellTiter-Glo72 hours0.01102[10][11]
Various-->50[19]

Experimental Protocols

Protocol 1: Determining the Cytotoxicity of Tecovirimat using an MTT Assay

This protocol is a standard method to assess cell viability by measuring the metabolic activity of cells.

Materials:

  • This compound

  • DMSO (cell culture grade)

  • 96-well cell culture plates

  • Cell line of interest

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 0.2% nonidet P-40 and 8mM HCl in isopropanol)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Plate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding:

    • Trypsinize and count your cells.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow cells to attach.

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of tecovirimat in DMSO.

    • Perform serial dilutions of the tecovirimat stock solution in complete medium to achieve the desired final concentrations. Ensure the final DMSO concentration in all wells (including the vehicle control) is consistent and non-toxic (e.g., ≤ 0.5%).

    • Remove the medium from the cells and add 100 µL of the medium containing the different concentrations of tecovirimat. Include wells with medium only (blank) and medium with DMSO (vehicle control).

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.

    • Carefully remove the medium from each well without disturbing the formazan crystals.

    • Add 100 µL of solubilization solution (e.g., DMSO) to each well.

    • Mix thoroughly by pipetting up and down to dissolve the formazan crystals.

    • Incubate at 37°C for 15 minutes.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a plate reader.

    • Subtract the absorbance of the blank wells from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the log of the tecovirimat concentration to determine the CC50 value.

Protocol 2: Assessing Tecovirimat-Induced Apoptosis via Caspase-3/7 Activation

This protocol uses a commercially available luminescent assay (e.g., Caspase-Glo® 3/7) to measure the activity of executioner caspases 3 and 7, key markers of apoptosis.

Materials:

  • This compound

  • DMSO (cell culture grade)

  • White-walled 96-well plates suitable for luminescence readings

  • Cell line of interest

  • Complete cell culture medium

  • Caspase-Glo® 3/7 Assay kit (or similar)

  • Luminometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in a white-walled 96-well plate at a density appropriate for your cell line in 100 µL of complete medium.

    • Incubate for 24 hours.

    • Treat the cells with various concentrations of tecovirimat (and a vehicle control) as described in Protocol 1. Include a positive control for apoptosis if available (e.g., staurosporine).

    • Incubate for the desired treatment duration.

  • Caspase-Glo® 3/7 Assay:

    • Equilibrate the plate and the Caspase-Glo® 3/7 reagent to room temperature.

    • Add 100 µL of the Caspase-Glo® 3/7 reagent to each well.

    • Mix the contents of the wells by gently shaking the plate for 30 seconds.

    • Incubate the plate at room temperature for 1-3 hours, protected from light.

  • Data Acquisition:

    • Measure the luminescence of each well using a luminometer.

    • Subtract the background luminescence (from wells with medium only) from all other readings.

    • Calculate the fold-change in caspase activity for each treatment condition relative to the vehicle control.

Visualizations

On-Target Mechanism of Tecovirimat

Tecovirimat_Mechanism cluster_virus Orthopoxvirus Life Cycle cluster_drug_action Tecovirimat Action IMV Intracellular Mature Virion (IMV) Wrapping Viral Wrapping (Envelope Formation) IMV->Wrapping EEV Extracellular Enveloped Virion (EEV) Wrapping->EEV Spread Cell-to-Cell Spread EEV->Spread Tecovirimat Tecovirimat Tecovirimat->Wrapping Inhibits F13 F13L (p37) Protein Tecovirimat->F13 Binds to and induces dimerization of F13L

Caption: On-target mechanism of tecovirimat, inhibiting the formation of extracellular enveloped virus.

General Workflow for Assessing Off-Target Effects

Off_Target_Workflow start Start: Hypothesis of Off-Target Effect cell_culture Culture Uninfected Cell Line of Interest start->cell_culture treatment Treat with Tecovirimat (Dose-Response) cell_culture->treatment cytotoxicity_assay Assess Cytotoxicity (e.g., MTT, CellTiter-Glo) treatment->cytotoxicity_assay pathway_assay Specific Pathway Assay (e.g., Phospholipase D activity, Mitochondrial function) treatment->pathway_assay gene_expression Gene Expression Analysis (e.g., qPCR, RNA-seq) treatment->gene_expression data_analysis Data Analysis and Interpretation cytotoxicity_assay->data_analysis pathway_assay->data_analysis gene_expression->data_analysis

References

Validation & Comparative

A Comparative In Vitro Analysis of Tecovirimat and Brincidofovir Against Orthopoxviruses

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of antiviral therapeutics for orthopoxvirus infections, including smallpox and mpox, tecovirimat and brincidofovir stand out as two prominent, FDA-approved options. While both have demonstrated efficacy, they operate through distinct mechanisms of action, leading to different in vitro activity profiles. This guide provides a detailed comparison of their in vitro efficacy, supported by experimental data, to inform researchers, scientists, and drug development professionals.

Mechanism of Action

The fundamental difference in the antiviral activity of tecovirimat and brincidofovir lies in their molecular targets within the viral replication cycle.

Tecovirimat (TPOXX®) is a specific inhibitor of the orthopoxvirus VP37 protein (encoded by the F13L gene).[1][2][3] This protein is essential for the formation of the extracellular enveloped virus (EEV), which is crucial for cell-to-cell spread and dissemination within a host.[2][4] Tecovirimat acts as a "molecular glue," inducing the dimerization of the F13 phospholipase and preventing its interaction with cellular trafficking proteins like Rab9 GTPase and TIP47.[5][6][7] This blockage halts the wrapping of the intracellular mature virus (IMV) with a second membrane to form the IEV, effectively trapping the virions inside the infected cell and preventing their spread.[2][4][5]

cluster_virus_lifecycle Orthopoxvirus Replication Cycle cluster_tecovirimat_action Tecovirimat Mechanism of Action IMV Intracellular Mature Virus (IMV) Wrapping Wrapping Process (Golgi/Endosome Membranes) IMV->Wrapping IEV Intracellular Enveloped Virus (IEV) Wrapping->IEV Wrapping->Block CellExit Cell Exit & Spread IEV->CellExit EEV Extracellular Enveloped Virus (EEV) CellExit->EEV Tecovirimat Tecovirimat F13 VP37 (F13) Protein Tecovirimat->F13 targets Tecovirimat->Block inhibits

Figure 1. Mechanism of action for Tecovirimat.

Brincidofovir (TEMBEXA®) is a prodrug of cidofovir, an acyclic nucleotide analog of deoxycytidine monophosphate.[8][9] Its lipid-conjugate structure mimics lysophosphatidylcholine, allowing it to efficiently enter cells via endogenous lipid uptake pathways.[10][11] Once inside the cell, the lipid moiety is cleaved, releasing cidofovir, which is then phosphorylated by cellular kinases to its active form, cidofovir diphosphate.[8][9] Cidofovir diphosphate acts as a competitive inhibitor and an alternative substrate for the viral DNA polymerase (encoded by the E9L gene), becoming incorporated into the growing viral DNA chain.[8][9] This incorporation disrupts further DNA synthesis, thereby halting viral replication.[9]

cluster_brincidofovir_pathway Brincidofovir Intracellular Pathway cluster_viral_replication Viral DNA Replication BCV Brincidofovir (BCV) CellEntry Cellular Uptake BCV->CellEntry Cidofovir Cidofovir CellEntry->Cidofovir Phosphorylation Cellular Kinases Cidofovir->Phosphorylation CDV_PP Cidofovir Diphosphate (Active Form) Phosphorylation->CDV_PP ViralDNAPolymerase Viral DNA Polymerase CDV_PP->ViralDNAPolymerase inhibits CDV_PP->Block inhibits DNA_Synthesis Viral DNA Synthesis ViralDNAPolymerase->DNA_Synthesis ViralDNAPolymerase->Block Progeny Progeny Virions DNA_Synthesis->Progeny

Figure 2. Mechanism of action for Brincidofovir.

In Vitro Efficacy Comparison

The following table summarizes the 50% effective concentration (EC50) values for tecovirimat and brincidofovir against various orthopoxviruses from in vitro studies. Lower EC50 values indicate higher potency.

DrugVirusVirus Strain(s)Cell LineEC50 (µM)Reference(s)
Tecovirimat Variola virusMultiple strains-0.01 - 0.07[1]
Monkeypox virus2022 Isolate (Clade IIb)Vero E60.008[12]
Monkeypox virus2022 Isolate (Clade IIb)Vero0.0127[13]
Monkeypox virusLiberia, SP2833, Zr-599-0.001 - 0.005[14]
Cowpox virus--0.01[15]
Vaccinia virus--0.01[15]
Brincidofovir Variola virusBSH74, SOM77, JPN51, UNK52, BRZ66BSC-400.05 - 0.21 (Avg: 0.11)[16][17]
Monkeypox virusSP2833 (Clade IIb)-0.15[18]
Monkeypox virusUSA2003 (Clade IIa)-0.46[18]
Monkeypox virusZaire1979 (Clade I)-0.52[18]
Rabbitpox virus--~0.5[19]
Ectromelia virus--~0.5[19]
Other Orthopoxviruses--0.2 - 1.2[19]

In general, tecovirimat demonstrates higher potency with EC50 values in the low nanomolar range against a variety of orthopoxviruses, including recent mpox isolates.[12][13][14] Brincidofovir is also highly active, with EC50 values in the sub-micromolar range, and shows broad efficacy across different orthopoxvirus species and clades.[16][18][19] Studies have shown that brincidofovir is significantly more potent than its parent compound, cidofovir, often by a factor of nearly 100-fold or more.[16][17][20]

Experimental Protocols

The in vitro efficacy of these antiviral compounds is typically determined using cell-based assays that measure the inhibition of viral replication or virus-induced cytopathic effect (CPE).

Key Experimental Method: Plaque Reduction Assay

A common method to determine antiviral efficacy is the plaque reduction neutralization test (PRNT) or a similar plaque assay.

  • Cell Seeding: Confluent monolayers of a suitable cell line (e.g., Vero E6, BSC-40) are prepared in multi-well plates.[17][21]

  • Virus Infection: Cells are infected with a specific multiplicity of infection (MOI) of the orthopoxvirus strain being tested. The virus is allowed to adsorb for a set period (e.g., 1 hour).[17]

  • Compound Addition: The virus inoculum is removed, and cell culture medium containing serial dilutions of the antiviral compound (tecovirimat or brincidofovir) is added to the wells.[17]

  • Incubation: The plates are incubated for a period sufficient for plaque formation (e.g., 72 hours) under appropriate temperature and CO2 conditions.[17][21]

  • Visualization & Quantification: The cell monolayers are fixed and stained (e.g., with crystal violet) to visualize and count the viral plaques. The number of plaques in wells treated with the antiviral is compared to untreated control wells.[21]

  • Data Analysis: The 50% effective concentration (EC50) is calculated as the drug concentration that reduces the number of viral plaques by 50% compared to the virus control. This is typically determined using non-linear regression analysis.[16]

Figure 3. A typical workflow for in vitro antiviral efficacy testing.

Resistance Profiles

The distinct mechanisms of action of tecovirimat and brincidofovir result in different resistance profiles.

  • Tecovirimat Resistance: Resistance to tecovirimat is associated with mutations in the F13L gene, which encodes the target VP37 protein.[22][23][24] Single amino acid changes can confer resistance, and such mutations have been identified in clinical isolates, particularly from immunocompromised patients undergoing prolonged treatment.[22][24][25]

  • Brincidofovir Resistance: Resistance to brincidofovir (and cidofovir) is linked to mutations in the viral DNA polymerase gene (E9L).[18] While resistance can be generated in vitro through drug selection pressure, these resistant viruses have often shown diminished virulence in animal models.[18]

Conclusion

Both tecovirimat and brincidofovir are potent inhibitors of orthopoxvirus replication in vitro. Tecovirimat generally exhibits higher potency, with EC50 values often in the single-digit nanomolar range, by targeting a late-stage step in viral maturation—the formation of the extracellular virus.[1][12] Brincidofovir, a prodrug of cidofovir, effectively inhibits viral DNA synthesis and demonstrates broad activity across various orthopoxviruses in the sub-micromolar range.[16][19] Their distinct molecular targets not only define their mechanisms of action but also result in non-overlapping resistance profiles, which is a critical consideration for antiviral strategy and the potential for combination therapy.[4][18] The choice between these agents in a research or clinical context may be guided by factors including specific viral strain susceptibility, the potential for resistance development, and the specific stage of the viral lifecycle being targeted.

References

Validating Tecovirimat Monohydrate's Mechanism of Action: A Comparative Guide to Genetic Approaches

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of genetic approaches to validate the mechanism of action of tecovirimat monohydrate, a key antiviral for the treatment of orthopoxvirus infections. We present supporting experimental data, detailed methodologies for key experiments, and a comparative analysis with alternative antiviral agents.

Introduction to Tecovirimat and its Mechanism of Action

Tecovirimat is an antiviral drug that has demonstrated potent activity against a range of orthopoxviruses, including the variola virus (the causative agent of smallpox) and monkeypox virus.[1][2][3] Its primary mechanism of action involves the inhibition of the orthopoxvirus VP37 protein, which is encoded by the F13L gene in vaccinia virus.[4] This protein is essential for the formation of the viral envelope and the subsequent release of enveloped virions from infected cells. By targeting VP37, tecovirimat effectively blocks viral dissemination and spread within the host.[4]

Genetic validation approaches are crucial for unequivocally confirming this mechanism of action. These methods involve the generation and characterization of drug-resistant viral mutants, providing direct evidence of the drug's target and the molecular basis of its inhibitory activity.

Comparative Analysis of Antiviral Performance

The following table summarizes the in vitro efficacy of this compound and its primary alternatives, brincidofovir and cidofovir, against various orthopoxviruses. The data is presented as the half-maximal effective concentration (EC50), which represents the concentration of the drug that inhibits viral replication by 50%.

Antiviral AgentTarget VirusCell LineEC50 (µM)Reference
Tecovirimat Monkeypox Virus (Clade IIb)Vero0.017[5]
Vaccinia Virus (WR)HeLa-S3Not specified[6]
Cowpox VirusHFF<0.05[7]
Variola Virus (BSH74)BSC-40Not specified[2]
Brincidofovir Variola Virus (average of 5 strains)BSC-400.11[2][5][7]
Rabbitpox Virus-~0.5[1]
Ectromelia Virus (Mousepox)-~0.5[1]
Cidofovir Vaccinia Virus (WR)HeLa-S330.85 ± 8.78[6]
Vaccinia Virus (IHD-J)HeLa-S318.74 ± 6.02[6]
Vaccinia Virus (IHD-W)HeLa-S320.61 ± 4.21[6]
Monkeypox Virus (Zaire)Vero 7612 ± 1 (µg/mL)[4]

Note: EC50 values can vary depending on the viral strain, cell line, and assay conditions.

Genetic Validation of Tecovirimat's Mechanism of Action

The central hypothesis that tecovirimat targets the VP37 protein can be rigorously tested using a combination of serial virus passage and reverse genetics. This experimental workflow provides a powerful strategy to identify resistance mutations and confirm their causal role.

Experimental Workflow

G cluster_0 Generation of Resistant Virus cluster_1 Identification of Resistance Mutations cluster_2 Confirmation of Resistance Mechanism A Wild-Type Orthopoxvirus B Serial Passage in presence of increasing concentrations of Tecovirimat A->B C Isolation of Tecovirimat-Resistant Virus B->C D Whole Genome Sequencing of Resistant Virus C->D E Comparison to Wild-Type Sequence D->E F Identification of Mutations in F13L (VP37) gene E->F G Site-Directed Mutagenesis of F13L in Wild-Type Viral Genome F->G H Generation of Recombinant Virus with specific mutation(s) G->H I Phenotypic Characterization (Plaque Assay) H->I J Compare Tecovirimat EC50 of Mutant vs. Wild-Type I->J

Caption: Workflow for genetic validation of tecovirimat's mechanism of action.

Key Experimental Protocols

1. Generation of Tecovirimat-Resistant Vaccinia Virus by Serial Passage

This protocol describes the in vitro selection of tecovirimat-resistant vaccinia virus.

  • Materials:

    • Wild-type vaccinia virus (e.g., WR strain)

    • Vero or BS-C-1 cells

    • This compound

    • Dulbecco's Modified Eagle Medium (DMEM) with 2% fetal bovine serum (FBS)

    • 96-well plates

  • Procedure:

    • Seed 96-well plates with Vero cells to form a confluent monolayer.

    • Infect the cells with wild-type vaccinia virus at a low multiplicity of infection (MOI) in the presence of a sub-inhibitory concentration of tecovirimat (e.g., at the EC50 concentration).

    • Monitor the cells for the development of cytopathic effect (CPE).

    • Once CPE is observed, harvest the virus from the well exhibiting CPE at the highest drug concentration.

    • Use this harvested virus to infect fresh cell monolayers in a new 96-well plate with a range of increasing tecovirimat concentrations.

    • Repeat this serial passage process for multiple rounds (typically 10-20 passages). With each passage, the virus population should adapt and exhibit increased resistance to tecovirimat.

    • Isolate a clonal population of the resistant virus through plaque purification under tecovirimat selection.

2. Site-Directed Mutagenesis of the F13L Gene

This protocol outlines the introduction of specific mutations, identified from the resistant virus, into a plasmid containing the wild-type F13L gene.

  • Materials:

    • Plasmid containing the wild-type vaccinia virus F13L gene

    • Custom-designed mutagenic primers containing the desired nucleotide change(s)

    • High-fidelity DNA polymerase (e.g., PfuUltra)

    • dNTPs

    • DpnI restriction enzyme

    • Competent E. coli

  • Procedure:

    • Design forward and reverse primers that are complementary to the F13L plasmid sequence but contain the desired mutation in the middle. The primers should be 25-45 bases in length with a GC content of at least 40%.

    • Perform a PCR reaction using the F13L plasmid as a template and the mutagenic primers. The PCR program should include an initial denaturation, followed by 18 cycles of denaturation, annealing, and extension, and a final extension step.

    • Following PCR, digest the parental (non-mutated) plasmid by adding DpnI to the reaction mixture and incubating at 37°C for 1-2 hours. DpnI specifically cleaves methylated DNA, which is characteristic of plasmid DNA isolated from most E. coli strains.

    • Transform the DpnI-treated PCR product into competent E. coli cells.

    • Select for transformed colonies and isolate the plasmid DNA.

    • Verify the presence of the desired mutation by DNA sequencing.

3. Generation of Recombinant Vaccinia Virus

This protocol describes the generation of a recombinant vaccinia virus containing the mutated F13L gene through homologous recombination.

  • Materials:

    • Mutated F13L plasmid

    • Wild-type vaccinia virus

    • CV-1 or BS-C-1 cells

    • Transfection reagent

  • Procedure:

    • Infect a confluent monolayer of CV-1 cells with wild-type vaccinia virus at a low MOI.

    • After a 2-hour incubation, transfect the infected cells with the plasmid containing the mutated F13L gene.

    • Homologous recombination will occur between the flanking sequences of the F13L gene in the plasmid and the corresponding sequences in the viral genome, leading to the incorporation of the mutation into the progeny virus.

    • Harvest the virus-containing cell lysate after 2-3 days.

    • Select for the recombinant virus using a co-inserted marker gene or by screening for the resistant phenotype.

    • Plaque purify the recombinant virus to obtain a clonal population.

4. Viral Plaque Assay

This assay is used to determine the viral titer and to assess the susceptibility of the virus to antiviral compounds.

  • Materials:

    • Virus stock (wild-type or mutant)

    • Confluent monolayer of host cells (e.g., BS-C-1) in 6-well plates

    • Serial dilutions of tecovirimat

    • Overlay medium (e.g., DMEM with 2% FBS and 1% methylcellulose)

    • Crystal violet solution

  • Procedure:

    • Prepare serial dilutions of the virus stock.

    • Infect the cell monolayers with the virus dilutions for 1-2 hours.

    • Remove the inoculum and overlay the cells with the overlay medium containing different concentrations of tecovirimat.

    • Incubate the plates for 2-3 days until plaques (zones of cell death) are visible.

    • Fix the cells with a solution like 10% formalin and stain with crystal violet.

    • Count the number of plaques to determine the viral titer (in plaque-forming units per milliliter, PFU/mL).

    • The EC50 value is calculated as the concentration of tecovirimat that reduces the number of plaques by 50% compared to the untreated control. A significant increase in the EC50 for the mutant virus compared to the wild-type virus confirms the role of the mutation in conferring resistance.

Signaling Pathway and Logical Relationships

The interaction of tecovirimat with the viral replication cycle can be visualized as follows:

G cluster_0 Orthopoxvirus Replication Cycle cluster_1 Tecovirimat's Point of Intervention A Viral Entry B Early Gene Expression A->B C DNA Replication B->C D Late Gene Expression C->D E Virion Assembly (IMV) D->E F Envelopment (IEV) E->F G Release of Enveloped Virions (EEV) F->G H Tecovirimat I Inhibition of VP37 (F13L) H->I targets I->F blocks

Caption: Tecovirimat's inhibition of the orthopoxvirus replication cycle.

Conclusion

Genetic approaches, particularly the combination of serial passage to generate resistant mutants and reverse genetics to confirm the functional consequence of identified mutations, provide unequivocal evidence for the mechanism of action of tecovirimat. The data consistently demonstrate that tecovirimat's antiviral activity is mediated through the inhibition of the VP37 protein, a critical component of the viral envelopment machinery. Understanding the genetic basis of resistance is paramount for the continued development of effective antiviral strategies and for monitoring the potential emergence of drug-resistant orthopoxvirus strains. The experimental protocols outlined in this guide provide a robust framework for researchers to independently validate these findings and to investigate the mechanisms of action of other novel antiviral compounds.

References

Comparative Analysis of Tecovirimat Monohydrate Analogs in Orthopoxvirus Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide presents a comparative analysis of tecovirimat monohydrate and its analogs, focusing on their in vitro efficacy against orthopoxviruses. The data compiled herein is intended for researchers, scientists, and drug development professionals engaged in the discovery of novel antiviral agents. This document provides a summary of quantitative antiviral activity, details of experimental methodologies, and visualizations of the mechanism of action and experimental workflows.

Quantitative Analysis of Antiviral Activity

The antiviral potency of tecovirimat and its analogs is summarized in Table 1. The data includes the 50% inhibitory concentration (IC50) against Vaccinia virus, the 50% cytotoxic concentration (CC50) in a relevant cell line, and the resulting selectivity index (SI). These parameters are crucial for evaluating the therapeutic potential of antiviral compounds, with a higher SI indicating a more favorable safety and efficacy profile.

CompoundModificationVirusIC50 (µM)CC50 (µM)Selectivity Index (SI)
This compound 4-trifluoromethylphenylVaccinia virus0.02 µM>309.3 µM>15465
Analog 1 4-fluorophenylVaccinia virus< 0.05 µMData not availableData not available
Analog 2 4-chlorophenylVaccinia virus0.02 µMData not availableData not available
Analog 3 4-bromophenylVaccinia virus0.02 µMData not availableData not available
Analog 4 4-nitrophenylVaccinia virus0.02 µMData not availableData not available
Analog 5 AdamantaneVaccinia virus0.133 µM>309.3 µM>2325[1]

Note: CC50 and SI values for Analogs 1-4 were not available in the reviewed literature.

Mechanism of Action and Experimental Workflow

The primary mechanism of action for tecovirimat and its analogs involves the inhibition of the orthopoxvirus F13 phosphodiesterase (also referred to as p37), a key enzyme required for the formation of the viral envelope and subsequent egress of mature virions from the infected cell. By targeting F13, these compounds effectively halt the spread of the virus to neighboring cells.

cluster_virus_lifecycle Orthopoxvirus Replication Cycle cluster_viral_egress Viral Egress Pathway cluster_drug_intervention Tecovirimat Analog Intervention Virus Entry Virus Entry Viral Core Uncoating Viral Core Uncoating Virus Entry->Viral Core Uncoating DNA Replication & Gene Expression DNA Replication & Gene Expression Viral Core Uncoating->DNA Replication & Gene Expression Virion Assembly Virion Assembly DNA Replication & Gene Expression->Virion Assembly Mature Virion (MV) Mature Virion (MV) Virion Assembly->Mature Virion (MV) Wrapping by Golgi Membranes Wrapping by Golgi Membranes Mature Virion (MV)->Wrapping by Golgi Membranes F13 (p37) Mediated Wrapped Virion (WV) Wrapped Virion (WV) Wrapping by Golgi Membranes->Wrapped Virion (WV) Cell-Associated Enveloped Virion (CEV) Cell-Associated Enveloped Virion (CEV) Wrapped Virion (WV)->Cell-Associated Enveloped Virion (CEV) CEV CEV Extracellular Enveloped Virion (EEV) Extracellular Enveloped Virion (EEV) CEV->Extracellular Enveloped Virion (EEV) Infection of Neighboring Cells Infection of Neighboring Cells Extracellular Enveloped Virion (EEV)->Infection of Neighboring Cells Tecovirimat Analog Tecovirimat Analog F13 (p37) F13 (p37) Tecovirimat Analog->F13 (p37) Inhibits

Mechanism of Action of Tecovirimat Analogs

The evaluation of these compounds typically follows a standardized workflow to determine their antiviral efficacy and cytotoxicity.

cluster_workflow Antiviral Compound Evaluation Workflow Compound Synthesis & Characterization Compound Synthesis & Characterization Cytotoxicity Assay (e.g., MTT Assay) Cytotoxicity Assay (e.g., MTT Assay) Compound Synthesis & Characterization->Cytotoxicity Assay (e.g., MTT Assay) Antiviral Assay (e.g., Plaque Reduction Assay) Antiviral Assay (e.g., Plaque Reduction Assay) Compound Synthesis & Characterization->Antiviral Assay (e.g., Plaque Reduction Assay) Determine CC50 Determine CC50 Cytotoxicity Assay (e.g., MTT Assay)->Determine CC50 Determine IC50 Determine IC50 Antiviral Assay (e.g., Plaque Reduction Assay)->Determine IC50 Calculate Selectivity Index (SI = CC50 / IC50) Calculate Selectivity Index (SI = CC50 / IC50) Determine CC50->Calculate Selectivity Index (SI = CC50 / IC50) Determine IC50->Calculate Selectivity Index (SI = CC50 / IC50) Lead Compound Identification Lead Compound Identification Calculate Selectivity Index (SI = CC50 / IC50)->Lead Compound Identification

Experimental Workflow for Antiviral Evaluation

Experimental Protocols

Antiviral Activity Assay (Plaque Reduction Assay)

This assay quantifies the ability of a compound to inhibit the formation of viral plaques in a cell monolayer.

a. Cell Seeding:

  • Seed a suitable host cell line (e.g., Vero E6 cells) into 6-well plates at a density that will result in a confluent monolayer on the day of infection.

  • Incubate the plates at 37°C in a humidified 5% CO2 incubator.

b. Compound Preparation:

  • Prepare a series of dilutions of the tecovirimat analog in cell culture medium.

c. Viral Infection and Treatment:

  • When the cell monolayer is confluent, remove the growth medium.

  • Infect the cells with a predetermined concentration of orthopoxvirus (e.g., Vaccinia virus) calculated to produce a countable number of plaques.

  • After a 1-hour adsorption period, remove the viral inoculum.

  • Add the prepared dilutions of the tecovirimat analog to the respective wells. Include a virus-only control (no compound) and a cell-only control (no virus, no compound).

d. Plaque Development:

  • Overlay the cell monolayer with a medium containing a solidifying agent (e.g., agarose or methylcellulose) to restrict viral spread to adjacent cells, leading to plaque formation.

  • Incubate the plates for 48-72 hours to allow for plaque development.

e. Plaque Visualization and Counting:

  • Fix the cells with a solution such as 10% buffered formalin.

  • Remove the overlay and stain the cell monolayer with a staining solution (e.g., 0.2% crystal violet) to visualize the plaques.

  • Count the number of plaques in each well.

f. Data Analysis:

  • Calculate the percentage of plaque reduction for each compound concentration relative to the virus-only control.

  • The 50% inhibitory concentration (IC50) is determined by plotting the percentage of plaque reduction against the compound concentration and fitting the data to a dose-response curve.

Cytotoxicity Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells and is used to determine the cytotoxic effects of a compound.

a. Cell Seeding:

  • Seed the same host cell line used in the antiviral assay into 96-well plates at an appropriate density.

  • Incubate the plates overnight to allow for cell attachment.

b. Compound Treatment:

  • Prepare a range of dilutions of the tecovirimat analog in cell culture medium.

  • Remove the growth medium from the cells and add the compound dilutions to the wells. Include a cell-only control (no compound).

c. Incubation:

  • Incubate the plates for a period that corresponds to the duration of the antiviral assay (e.g., 48-72 hours).

d. MTT Addition and Incubation:

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.

  • Incubate the plates for 2-4 hours to allow for the conversion of MTT to formazan crystals by metabolically active cells.

e. Solubilization and Absorbance Reading:

  • Add a solubilizing agent (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.

  • Measure the absorbance of the resulting colored solution using a microplate reader at a wavelength of approximately 570 nm.

f. Data Analysis:

  • Calculate the percentage of cell viability for each compound concentration relative to the cell-only control.

  • The 50% cytotoxic concentration (CC50) is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

References

Tecovirimat Monohydrate: A Comparative Analysis of Oral and Intravenous Formulations in Preclinical Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals, understanding the pharmacokinetics and efficacy of an antiviral agent across different administration routes is paramount. Tecovirimat, a potent inhibitor of orthopoxviruses, has been developed in both oral and intravenous formulations. This guide provides a comprehensive comparison of these two delivery methods based on pivotal animal studies, offering a side-by-side look at their performance and the experimental data that supports their use.

The development of tecovirimat as a medical countermeasure for smallpox was conducted under the U.S. Food and Drug Administration's (FDA) "Animal Rule," which allows for approval based on efficacy data from well-controlled animal studies when human efficacy trials are not ethical or feasible.[1][2] The primary animal models used to establish the efficacy of oral tecovirimat were the non-human primate (NHP) model of monkeypox and the rabbit model of rabbitpox.[1][3] The intravenous formulation's approval was subsequently based on pharmacokinetic bridging to the established efficacy of the oral dose.[2]

Quantitative Data Summary

The following tables summarize the key pharmacokinetic and efficacy data from animal studies comparing oral and intravenous tecovirimat monohydrate.

Pharmacokinetic Parameters in Animal Models

A key study directly compared the pharmacokinetic profiles of oral and intravenous tecovirimat in several animal species. The data highlights the differences in maximum plasma concentration (Cmax) between the two routes of administration.

Animal ModelAdministration RouteDoseMean Cmax (µg/mL)Reference
Non-human PrimateOral10 mg/kg1.444[3]
Intravenous (4-6 hr infusion)10 mg/kgNot explicitly stated, but slower infusion was used to avoid Cmax-related toxicity seen with rapid infusion.
RabbitOral100 mg/kg2.86
Intravenous (15-min infusion)3 mg/kg5.79
MouseOral100 mg/kg1.98
Intravenous (10-min infusion)30 mg/kg134

Note: The intravenous doses in the pharmacokinetic study were selected to assess safety and tolerability and may not correspond to the doses used in efficacy studies.

Efficacy of Oral Tecovirimat in Pivotal Animal Studies

The efficacy of oral tecovirimat was established by assessing survival rates in animals challenged with a lethal dose of an orthopoxvirus.

Animal ModelVirus ChallengeOral Tecovirimat DoseSurvival RatePlacebo Survival RateReference
Non-human Primate (Cynomolgus Macaque)Monkeypox Virus (intravenous)≥ 3 mg/kg/day for 14 days95%< 5%[4]
10 mg/kg/day for 14 days> 90%Not explicitly stated in this source[3]
Rabbit (New Zealand White)Rabbitpox Virus (intradermal)≥ 20 mg/kg/day for 14 days> 90%0%[4]
40 mg/kg/day for 14 days> 90%Not explicitly stated in this source[3]

Experimental Protocols

Detailed methodologies for the key animal studies are provided below.

Pivotal Non-Human Primate Efficacy Study (Oral)
  • Animal Model: Cynomolgus macaques.[4]

  • Virus Challenge: Animals were challenged on day 0 with a lethal intravenous dose of the Zaire 1979 strain of monkeypox virus.[4]

  • Drug Administration: Tecovirimat was administered orally via gavage once daily for 14 consecutive days.[5] Dosing began on day 4 post-infection, after the onset of clinical signs such as pock lesions.[5]

  • Dose Groups: Various dose levels were evaluated, including a placebo control group. A dose of 10 mg/kg was identified as the minimally effective dose to achieve greater than 90% survival.[3][6]

  • Primary Endpoint: The primary measure of efficacy was survival.[6]

  • Secondary Endpoints: Secondary measures included lesion counts and viral load.[7]

Pivotal Rabbit Efficacy Study (Oral)
  • Animal Model: New Zealand White rabbits.[4]

  • Virus Challenge: Rabbits were challenged on day 0 with a lethal intradermal dose of rabbitpox virus (Utrecht strain).[4]

  • Drug Administration: Tecovirimat was administered orally by gavage for 14 consecutive days.[5] Treatment was initiated on day 4 post-infection, following the appearance of clinical signs like fever and viremia.[5]

  • Dose Groups: Multiple dose groups were studied, ranging from 20 to 120 mg/kg, alongside a placebo group.[5] A dose of 40 mg/kg was determined to be similarly efficacious to higher doses, resulting in over 90% survival.[3]

  • Primary Endpoint: The primary outcome measured was survival.[6]

  • Secondary Endpoints: Secondary endpoints included the incidence of mortality, levels of circulating virus in the blood, and clinical signs of infection.[4]

Comparative Pharmacokinetic Study (Oral vs. Intravenous)
  • Animal Models: Mice, rabbits, and non-human primates.

  • Drug Administration:

    • Oral: Tecovirimat was administered via oral gavage.

    • Intravenous: Tecovirimat was administered via infusion. Infusion times varied by species and dose to manage Cmax-associated toxicity (e.g., 10-minute infusions in mice, 15-minute infusions in rabbits, and 4 to 6-hour infusions in non-human primates).

  • Sample Collection: Blood samples were collected at various time points post-administration to determine plasma concentrations of tecovirimat.

  • Analysis: Pharmacokinetic parameters, including Cmax (maximum plasma concentration), were calculated.

  • Tolerability: Animals were monitored for any adverse effects, with dose-limiting central nervous system effects being noted with high Cmax values from rapid IV infusions.

Visualizing Experimental and Logical Frameworks

The following diagrams illustrate the workflow of the pivotal animal efficacy studies and the logical relationship for the approval of the intravenous formulation.

experimental_workflow cluster_nhp Non-Human Primate (Monkeypox) Model cluster_rabbit Rabbit (Rabbitpox) Model nhp_challenge Lethal Intravenous Monkeypox Virus Challenge nhp_monitoring Monitor for Clinical Signs (Pock Lesions) nhp_challenge->nhp_monitoring Day 0-4 nhp_treatment Oral Tecovirimat or Placebo (14 days) nhp_monitoring->nhp_treatment Initiate Day 4 nhp_outcome Assess Survival, Lesion Count, & Viral Load nhp_treatment->nhp_outcome rabbit_challenge Lethal Intradermal Rabbitpox Virus Challenge rabbit_monitoring Monitor for Clinical Signs (Fever, Viremia) rabbit_challenge->rabbit_monitoring Day 0-4 rabbit_treatment Oral Tecovirimat or Placebo (14 days) rabbit_monitoring->rabbit_treatment Initiate Day 4 rabbit_outcome Assess Survival, Viral Load, & Clinical Signs rabbit_treatment->rabbit_outcome

Figure 1: Pivotal Animal Efficacy Study Workflow.

iv_approval_logic oral_efficacy Established Efficacy of Oral Tecovirimat in Animal Models oral_pk Pharmacokinetic Profile of Efficacious Oral Dose in Animals oral_efficacy->oral_pk pk_bridge Demonstrate IV formulation achieves comparable or greater plasma exposure than efficacious oral dose oral_pk->pk_bridge iv_pk Pharmacokinetic Profile of Intravenous Tecovirimat in Animals & Humans iv_pk->pk_bridge iv_approval Regulatory Approval of Intravenous Tecovirimat pk_bridge->iv_approval

Figure 2: IV Formulation Approval Logic.

References

Safety Operating Guide

Proper Disposal of Tecovirimat Monohydrate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Ensuring the safe and environmentally responsible disposal of Tecovirimat monohydrate is a critical component of laboratory safety and chemical management. This document provides essential guidance for researchers, scientists, and drug development professionals on the proper disposal procedures for this antiviral compound.

This compound, an antiviral agent, requires careful handling and disposal to prevent environmental contamination and ensure compliance with regulatory standards. While not classified as a hazardous substance under the Globally Harmonized System (GHS), it is imperative to follow specific procedures for its disposal.[1] Adherence to local, state, and federal regulations is paramount in managing all chemical waste.

Core Principles of this compound Disposal

The primary recommended method for the disposal of this compound is through a licensed chemical destruction facility or by controlled incineration.[2] This ensures the complete breakdown of the active pharmaceutical ingredient, minimizing its potential impact on the environment. Under no circumstances should this compound be discharged into sewer systems or waterways.[2]

All personnel handling this compound waste should wear appropriate personal protective equipment (PPE), including gloves, lab coats, and safety glasses, to avoid direct contact.[1]

Step-by-Step Disposal Protocol

  • Segregation: Isolate this compound waste from other waste streams. This includes unused or expired products, contaminated labware (e.g., vials, syringes, petri dishes), and any materials used for spill cleanup. Pharmaceutical waste should be segregated from regular trash and biohazardous waste.

  • Containerization: Place all solid this compound waste into a designated, clearly labeled, and sealed chemical waste container.[1] For non-hazardous pharmaceutical waste, a white container with a blue lid is often used to ensure it is managed according to environmental requirements.[3]

  • Labeling: The waste container must be accurately labeled as "this compound Waste" and include the date of accumulation. This ensures proper identification and handling by waste management personnel.

  • Storage: Store the sealed waste container in a designated, secure area away from general laboratory traffic. The storage area should be cool, dry, and well-ventilated.[2]

  • Licensed Disposal: Arrange for the collection and disposal of the waste through a licensed hazardous or chemical waste management company. These companies are equipped to transport and dispose of pharmaceutical waste in compliance with all regulatory standards, typically via incineration.[2][4]

  • Documentation: Maintain a detailed record of the disposal process, including the quantity of waste, the date of disposal, and the name of the waste management company. This documentation is crucial for regulatory compliance and internal safety audits.

Disposal of Contaminated Materials

Any materials that have come into contact with this compound, such as personal protective equipment (PPE), spill cleanup materials, and empty containers, should be disposed of as chemical waste. Empty containers should be triple-rinsed (or the equivalent), and the rinsate collected as chemical waste. The rinsed containers can then be offered for recycling or reconditioning, or punctured to prevent reuse and disposed of in a sanitary landfill.[2]

Quantitative Data Summary

While specific quantitative limits for the disposal of this compound are not widely established in the provided search results, the following table summarizes key handling and exposure information.

ParameterValue/InformationSource
GHS Hazard Classification Not classifiable as hazardous based on available data.[1]
Recommended Disposal Method Licensed chemical destruction plant or controlled incineration.[2][2]
Prohibited Disposal Method Discharge to sewer systems.[2][2]
Personal Protective Equipment Safety glasses, compatible chemical-resistant gloves, lab coat.[1][1]

Experimental Workflow for Disposal

The logical workflow for the proper disposal of this compound is illustrated in the diagram below. This diagram outlines the decision-making process and procedural steps from waste generation to final disposal.

Figure 1. Disposal Workflow for this compound A Waste Generation (Unused/Expired Tecovirimat, Contaminated Materials) B Segregate from Other Waste Streams A->B C Place in Labeled, Sealed Chemical Waste Container (White with Blue Lid for Non-Hazardous) B->C D Store in Secure, Designated Area C->D E Contact Licensed Chemical Waste Management Company D->E F Arrange for Pickup and Transportation E->F G Final Disposal by Controlled Incineration F->G H Maintain Detailed Disposal Records G->H

Figure 1. Disposal Workflow for this compound

References

Personal protective equipment for handling Tecovirimat monohydrate

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides comprehensive safety protocols and logistical information for laboratory personnel, including researchers, scientists, and drug development professionals, who handle Tecovirimat monohydrate. The following procedures are designed to ensure a safe laboratory environment and proper disposal of materials.

Personal Protective Equipment (PPE) Requirements

To minimize exposure and ensure safety, appropriate personal protective equipment must be worn when handling this compound. The following table summarizes the recommended PPE for various laboratory activities.

Activity Gloves Eye Protection Lab Coat/Gown Respiratory Protection
Routine Handling & Weighing Chemical-resistant gloves (e.g., nitrile)Safety glasses with side shieldsStandard lab coatNot generally required if handled in a ventilated enclosure
Preparing Solutions Chemical-resistant glovesTightly fitting safety gogglesImpervious, long-sleeved gown with closed cuffsRequired if there is a risk of aerosolization outside of a ventilated enclosure
Spill Cleanup Double-gloving with chemical-resistant glovesTightly fitting safety goggles or face shieldImpervious, long-sleeved gownNIOSH-approved respirator
Waste Disposal Chemical-resistant glovesSafety glasses with side shieldsStandard lab coatNot generally required

Operational Plan: Safe Handling and Storage

Adherence to proper handling and storage protocols is critical to maintaining the integrity of this compound and ensuring a safe working environment.

Storage:

  • Store this compound in a tightly closed container in a dry, cool, and well-ventilated area.[1]

  • For the injectable form (TPOXX injection), store in a refrigerator at 2°C to 8°C (36°F to 46°F).[2][3] Do not freeze.[2][3]

Handling:

  • Preparation: Conduct all handling of this compound powder in a well-ventilated area, preferably within a chemical fume hood or other ventilated enclosure to control airborne levels.[4]

  • Avoid Contact: Take measures to avoid direct contact with the skin and eyes.[1] Avoid the formation of dust and aerosols.[1]

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling and before leaving the laboratory.[1]

  • Contaminated Clothing: Remove any contaminated clothing immediately and wash it before reuse.[4]

Emergency Procedures: Spill and Exposure Response

In the event of a spill or exposure, immediate and appropriate action is necessary to mitigate any potential harm.

Spill Response Protocol:

  • Evacuate: Immediately evacuate personnel from the affected area.[1]

  • Ventilate: Ensure the area is well-ventilated.[1]

  • PPE: Don the appropriate PPE as outlined in the table above for spill cleanup.

  • Containment: Prevent further spread of the spill. For powdered material, gently cover with an absorbent material to avoid creating dust.

  • Cleanup: Collect the spilled material using spark-proof tools and place it into a suitable, closed container for disposal.[1]

  • Decontamination: Clean the spill area thoroughly with an appropriate decontaminating agent.

  • Disposal: Dispose of all contaminated materials as hazardous waste in accordance with local regulations.[1]

Caption: Workflow for responding to a this compound spill.

First Aid Measures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids apart.[4] Seek medical attention.[4]

  • Skin Contact: Immediately wash the affected skin with soap and plenty of water for at least 15 minutes.[4] Remove contaminated clothing.[4] Get medical attention if symptoms occur.[4]

  • Inhalation: Move the person to fresh air.[4] If breathing is difficult, provide oxygen. If not breathing, give artificial respiration.[4] Seek immediate medical attention.[4]

  • Ingestion: Wash out the mouth with water, provided the person is conscious.[4] Do NOT induce vomiting unless directed by medical personnel.[4] Seek medical attention.[4]

Disposal Plan

All waste materials containing this compound must be handled and disposed of in accordance with local, state, and federal regulations for chemical waste.

  • Collection: Collect unused material and contaminated items (e.g., gloves, absorbent pads) in a designated, properly labeled, and sealed container.

  • Storage: Store the waste container in a secure, designated area away from incompatible materials.

  • Disposal: Arrange for disposal through a licensed hazardous waste disposal company. Do not dispose of it in the regular trash or down the drain.[1] Any unused medicinal product or waste material should be disposed of in accordance with local requirements.[5]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.